molecular formula C8H10N3NaO3S B1173715 TRI(2,3-DICHLOROPROPYL)PHOSPHATE(TDCPP) CAS No. 136-87-8

TRI(2,3-DICHLOROPROPYL)PHOSPHATE(TDCPP)

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CAS No.: 136-87-8
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Description

Evolution of TDCPP as a Flame Retardant in Academic Discourse

The use of TDCPP as a flame retardant dates back to the 1960s. healthandenvironment.org It was initially used in children's pajamas to comply with flammability regulations. wikipedia.org However, this practice was discontinued (B1498344) in the late 1970s after a structurally similar compound, tris(2,3-dibromopropyl) phosphate (B84403), was found to have mutagenic byproducts in the urine of children wearing treated fabrics. wikipedia.orgnih.gov

Academic and regulatory interest in TDCPP resurged following the phase-out of the polybrominated diphenyl ether (PBDE) flame retardant mixture, PentaBDE, in 2005. wikipedia.orghealthandenvironment.org This led to an increased use of TDCPP as a replacement in products like upholstered furniture and some baby products. wikipedia.orgacs.org Scientific studies began to detect TDCPP frequently in indoor dust and air, often at levels comparable to or higher than the PBDEs they replaced. greensciencepolicy.orgduke.edu This renewed prevalence in consumer goods has driven a significant body of research focused on its environmental fate, human exposure routes, and toxicological profile. nih.govnih.gov

Table 1: Timeline of TDCPP in Academic and Regulatory Discourse

Year Event Significance in Academic Discourse
1962 Introduced commercially as a flame retardant. nih.gov Initial studies focused on its efficacy as a flame retardant.
Late 1970s Use in children's pajamas discontinued. wikipedia.orgnih.gov Early academic discussions on the potential health risks of related compounds.
1997 Annual worldwide demand estimated at 8,000 tons. nih.gov Growing recognition of its high production volume and potential for widespread environmental distribution.
2005 Phase-out of PentaBDE in the United States. wikipedia.org TDCPP becomes a primary replacement, leading to a surge in research on its prevalence and safety.
2011 Added to California's Proposition 65 list of known carcinogens. nih.gov Increased academic and regulatory scrutiny of its carcinogenic potential.

| Recent Decades | Identified as a contaminant of emerging concern (CEC). nih.gov | Extensive research into its environmental occurrence, toxicity, and mechanisms of action. researchgate.net |

Research Imperatives and Knowledge Gaps Surrounding TDCPP

Despite decades of study, significant knowledge gaps regarding TDCPP persist, driving current research imperatives. A primary area of focus is the comprehensive characterization of its toxicological profile. While animal studies have suggested links to various adverse effects, further research is needed to fully understand the mechanisms of its toxicity in humans. nih.govnih.gov

Key research imperatives include:

Chronic Toxicity: There is a lack of data on the chronic toxicity of TDCPP following dermal and inhalation exposure, which are considered significant human exposure pathways. nih.gov

Metabolism and Toxicokinetics: Detailed information on the metabolism of TDCPP in humans and the rate of its absorption through the skin is needed to improve exposure and risk assessments. nih.govnih.gov

Environmental Fate and Transport: Understanding how TDCPP is released from products, its persistence in the environment, and its transport through various environmental media is crucial for predicting exposure and ecological risk. nih.govhep.com.cnepa.gov

Neurotoxicity Mechanisms: While TDCPP is suspected to be a developmental neurotoxicant, the precise molecular mechanisms underlying these effects are not fully elucidated. nih.govscienmag.com Recent studies suggest it may disrupt neurodevelopment by targeting membrane thyroid hormone receptors. scienmag.com

Genotoxicity and Carcinogenicity: Although listed as a potential carcinogen, the full extent of its genotoxic and carcinogenic risks in various human cell types requires further investigation. nih.govmdpi.com

Table 2: Summary of Key Research Gaps in TDCPP Studies

Research Area Specific Knowledge Gap
Human Toxicology - Lack of chronic toxicity data for dermal and inhalation routes. nih.gov- Incomplete understanding of human metabolism and toxicokinetics. nih.gov- Mechanisms of endocrine disruption and reproductive effects. nih.govresearchgate.net
Environmental Science - Leaching rates from consumer products. nih.gov- Long-term environmental persistence and degradation pathways. wikipedia.org- Bioaccumulation potential in different trophic levels. nih.gov

| Mechanistic Toxicology | - Precise molecular pathways of neurotoxicity. scienmag.com- Full scope of genotoxic and carcinogenic mechanisms in human cells. nih.govmdpi.com- Role of oxidative stress and epigenetic modifications in TDCPP-induced toxicity. researchgate.neteaht.org |

Scope and Academic Focus of TDCPP Research Synthesis

The academic focus on TDCPP is multifaceted, encompassing its entire lifecycle from production and use to its environmental fate and biological effects. A significant portion of research is dedicated to analytical chemistry, with scientists developing and refining methods to detect TDCPP and its primary metabolite, bis(1,3-dichloropropyl)phosphate (BDCPP), in various matrices. nih.govacs.org These include environmental samples like water, soil, and dust, as well as biological samples such as urine, blood, and breast milk. nih.govnih.gov

Human exposure assessment is another critical area of research. Studies have consistently shown that inhalation and ingestion of indoor dust are major exposure pathways, particularly for infants and young children. duke.eduresearchgate.netnih.gov Biomonitoring studies that measure levels of TDCPP metabolites in human samples are essential for quantifying exposure and understanding its prevalence in the general population. nih.govnih.gov

Toxicological research constitutes a large body of the academic literature on TDCPP. In vitro studies using human cell lines and in vivo studies with animal models like zebrafish and rodents are employed to investigate a wide range of potential effects. wikipedia.orgresearchgate.netmdpi.com The primary areas of toxicological investigation include:

Carcinogenicity: Assessing its potential to cause cancer. nih.govnih.gov

Neurotoxicity: Investigating its effects on the developing and mature nervous system. researchgate.netscienmag.com

Endocrine Disruption: Examining its ability to interfere with hormone systems. nih.govresearchgate.net

Reproductive and Developmental Toxicity: Studying its impact on reproductive health and embryonic development. wikipedia.orgnih.gov

Cytotoxicity: Exploring its toxic effects on various cell types, including skin, kidney, and liver cells. mdpi.comresearchgate.netnih.gov

The overarching goal of this research synthesis is to provide a comprehensive overview of the scientific understanding of TDCPP, highlighting its evolution as a chemical of concern, the critical questions that remain unanswered, and the key areas of academic inquiry.

Properties

CAS No.

136-87-8

Molecular Formula

C8H10N3NaO3S

Synonyms

TRI(2,3-DICHLOROPROPYL)PHOSPHATE(TDCPP)

Origin of Product

United States

Environmental Occurrence and Global Distribution of Tdcpp

Spatial and Temporal Trends in Environmental Compartments

Atmospheric Presence and Transport Mechanisms of TDCPP

TDCPP is frequently detected in both indoor and outdoor air. aaqr.orgmdpi.comresearchgate.net Due to its high volatility, it is expected to exist predominantly in the gas phase in the atmosphere. aaqr.org However, studies have also found it in the particle phase of air samples. acs.org For instance, research on air from the Great Lakes region showed that while some organophosphate flame retardants were mainly in the particle phase, TDCPP, along with TCEP and TCPP, was also detected in the vapor phase. acs.org

Concentrations of TDCPP in the air can vary significantly. In a study of Boston offices, TDCPP was found in 87% of the 31 locations sampled. greensciencepolicy.org Another study in the Great Lakes atmosphere reported that chlorinated organophosphates, including TDCPP, constituted a significant portion of the total organophosphate flame retardants at urban sites like Cleveland and Chicago. acs.org Conversely, at remote sites such as Sleeping Bear Dunes, TDCPP was not detected at all, suggesting higher concentrations near source areas. acs.org

The presence of TDCPP in remote locations, such as in aerosols from Antarctica and in Finnish remote air, points to its capacity for long-range atmospheric transport. acs.org This suggests that the compound can travel significant distances from its original sources, leading to global distribution. acs.org

Aquatic System Distribution: Freshwater, Marine, and Wastewater Matrices

TDCPP is a prevalent contaminant in various aquatic systems, including freshwater, marine environments, and wastewater. wikipedia.orgresearchgate.net Its release into the aquatic environment can occur through industrial discharges and household wastewater, as wastewater treatment plants often have limited capacity to remove it. wikipedia.orghealth.state.mn.us

Studies have consistently detected TDCPP in wastewater. For example, research in Romania found average TDCPP concentrations in wastewater influent and effluent, though it was noted that removal efficiencies were generally below 50%. nih.gov In some cases, concentrations of TDCPP were even observed to be higher in the effluent than the influent, suggesting potential formation during treatment processes. nih.gov A study of two U.S. wastewater treatment plants also detected TDCPP in both influent and effluent. nau.edu

In freshwater bodies, TDCPP has been found in rivers and lakes. health.state.mn.us A survey of U.S. streams found TDCPP in surface water, and it has been detected in the Great Lakes. acs.orgnau.edu In Minnesota, TDCPP was detected at low levels in some wells, including a shallow domestic drinking water well. health.state.mn.us

TDCPP is also present in marine environments. A 1980 survey in Japan identified the compound in seawater samples. who.int More recent research in Laizhou Bay, North China, has also investigated its presence in the marine food web. acs.org

TDCPP Concentrations in Various Aquatic Systems

Location/StudyMatrixConcentration Range
Romanian WaterwaysWastewater Effluent25 ng/L to 49 ng/L
U.S. WWTPs (Columbia River)Wastewater Effluent120 ng/L to 690 ng/L
Kitakyushu, Japan (1980)River Water0.017 µg/L to 0.347 µg/L
Kitakyushu, Japan (1980)Seawater0.014 µg/L to 0.060 µg/L
Minnesota, USAWellsBelow 0.4 ppb

Sediment and Soil Contamination Patterns of TDCPP

Due to its physical and chemical properties, TDCPP can accumulate in sediment and soil. researchgate.netnih.gov These environmental compartments can act as long-term sinks for the contaminant. gdut.edu.cn

TDCPP has been detected in sediments from various aquatic environments. In a survey around Kitakyushu, Japan, TDCPP was found in sediment samples at concentrations ranging from 9 to 17 ng/g. nih.gov Studies have also reported its presence in sediment from e-waste dismantling sites. gdut.edu.cn For instance, in the Xiaoqing River, which is impacted by industrial activities, TDCPP was a notable contaminant in the sediment. gdut.edu.cn Research has also documented high concentrations of TDCPP (9.5-24 mg/kg) in sediments near automobile destruction sites in Norway. researchgate.net

Information on soil contamination is more limited but indicates that TDCPP can be transported from the atmosphere and water to soil. researchgate.net Its presence in soil, particularly in areas with high industrial activity or waste processing, is an area of ongoing research. researchgate.net

Biota Accumulation and Trophic Transfer Research

Research has shown that TDCPP can accumulate in living organisms and be transferred through food webs. wikipedia.orgacs.org It has been detected in a range of biota, including fish and terrestrial invertebrates. who.intresearchgate.net

Studies on marine food webs in Laizhou Bay, North China, have investigated the bioaccumulation and trophic transfer of organophosphate flame retardants, including TDCPP. acs.org The research found that these compounds have the potential to biomagnify, with trophic magnification factors for organophosphate flame retardants ranging from 1.06 to 2.52. acs.org

In freshwater environments, fish samples collected in Japan in 1978 contained TDCPP at concentrations ranging from 0.005 to 0.14 mg/kg. who.int Laboratory studies have also demonstrated the potential for significant bioconcentration of TDCPP in common carp. acs.org

Research on terrestrial organisms, such as earthworms, has shown that they can accumulate TDCPP from the soil. researchgate.net One study found that exposure to environmentally relevant concentrations of TDCPP in soil led to its accumulation in earthworms, primarily through epidermal adsorption. researchgate.net

Indoor Environment Dynamics of TDCPP

TDCPP in Household Dust and Furnishings

The indoor environment is a primary site of human exposure to TDCPP, largely due to its use in household furnishings. greensciencepolicy.orgca.gov As an additive flame retardant in polyurethane foam, TDCPP leaches out of products like furniture, baby products, and carpet padding over time. chanler.comnih.gov

This leaching leads to the accumulation of TDCPP in household dust, where it is frequently detected at high concentrations. nau.edunih.gov Multiple studies in the U.S. have documented its widespread presence in indoor dust. One study analyzing dust collected between 2002 and 2007 found TDCPP in over 96% of samples, with a geometric mean concentration of 1890 ng/g and a maximum value of 56,080 ng/g. wikipedia.orgnih.gov Another study of dust from Boston homes, offices, and vehicles in 2009 detected TDCPP in 99% of samples. wikipedia.org

TDCPP has been identified at significant levels, up to 5% by weight, in the polyurethane foam of consumer products. nih.gov A 2011 study found it to be the most common flame retardant in foam-containing baby products, including car seats and changing pads. healthandenvironment.org

TDCPP Concentrations in U.S. Household Dust

Study Location & Year(s)Detection FrequencyMedian/Mean Concentration (ng/g)Maximum Concentration (ng/g)
Boston, MA Area (2002-2007)>96%1890 (Geometric Mean)56,080
Boston, MA Area (2009)99%Not specified>300,000 (in one vehicle)
20 U.S. Homes (2014 study)>95%1,620 (Median)Not specified
California (2011 Dodson et al.)Not specified~3240 (Implied from comparison)Not specified

Occurrence in Occupational and Vehicle Microenvironments

Tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP) has been consistently detected in various indoor microenvironments, with notably elevated concentrations found in occupational settings and vehicles compared to residential spaces. nih.govacs.org The presence of TDCPP in these environments is primarily linked to its use as a flame retardant in materials commonly found within them. nih.govresearchgate.net

Occupational Environments:

Research has documented significantly higher levels of TDCPP in the dust of workplaces such as offices, electronics shops, and furniture stores when compared to homes. nih.gov For instance, one study highlighted that the geometric mean concentration of TDCPP in dust from offices was 6.06 µg/g, which was higher than in the main living areas of homes. acs.org The use of TDCPP in polyurethane foam for office furniture and in the casings of electronic equipment contributes to its release into the office environment. nih.govmdpi.com

Vehicle Microenvironments:

The interior of vehicles represents a significant microenvironment for TDCPP exposure. nih.gov Due to stringent flammability standards for materials used in vehicle interiors, TDCPP has been widely used in the polyurethane foam of car seats and other components. acs.orgnih.gov Studies have consistently found that dust from vehicles contains higher concentrations of OPEs, including TDCPP, than dust from homes and offices. nih.gov

Longer commute times have been associated with increased personal exposure to TDCPP. nih.gov Research has shown that TDCPP is prevalent in the dust of personal vehicles, with concentrations in car dust being consistently high across different geographical locations, suggesting that polyurethane foam is a primary source. nih.gov One study reported that the geometric mean concentration of TDCPP in vehicle dust was 12.5 µg/g, substantially higher than in residential settings. acs.org Another study focusing on organophosphate esters (OPEs) in vehicle dust found that Tris(1,3-dichloroisopropyl) phosphate (TDCiPP), a major isomer in commercial TDCPP mixtures, was the predominant OPE detected, with a mean value of 43,400 ng/g. mdpi.com The enclosed and limited space of a vehicle's interior can lead to the concentration of chemicals emitted from its components. escholarship.org

MicroenvironmentGeometric Mean Concentration (µg/g of dust)Reference
Vehicles12.5 acs.org
Offices6.06 acs.org
Homes (Main Living Area)4.21 acs.org
Homes (Bedrooms)1.40 acs.org

This table presents a comparison of TDCPP concentrations found in dust from different microenvironments.

Release Mechanisms from Commercial Products and Building Materials

The release of TDCPP from consumer products and building materials into the surrounding environment is a key pathway for its environmental occurrence. This migration is largely due to its nature as an additive flame retardant.

Additive Nature and Migration:

TDCPP is physically mixed with polymers rather than being chemically bound to the material's molecular structure. wikipedia.orgcanada.ca This lack of covalent bonding allows the compound to leach, migrate, or volatilize from the products over time. wikipedia.orgnih.gov As products like furniture, electronics, and building insulation age, the TDCPP can be gradually released. nih.govnih.gov This process can be accelerated if the products are damaged. nih.gov

Pathways of Release:

The primary mechanisms for TDCPP release from products into the indoor environment are:

Abrasion and Dust Formation: Mechanical wear and tear on products containing TDCPP, such as the foam in furniture or car seats, can generate dust particles that are contaminated with the chemical. nih.govca.gov This dust then settles on surfaces, floors, and becomes airborne. ca.gov Numerous studies have confirmed that indoor dust is a major reservoir for TDCPP. nih.govnih.govct.gov

Leaching: TDCPP can leach from materials, particularly when they come into contact with liquids or during disposal in landfills, potentially contaminating soil and water. health.state.mn.uspfa.org In the context of indoor exposure, direct transfer can occur through skin contact with treated materials. canada.ca

Products that are significant sources of TDCPP release include polyurethane foam used in upholstered furniture, mattresses, carpet padding, and vehicle seats, as well as plastics in electronic casings and some building materials like foam insulation. ca.govhealth.state.mn.uscanada.ca Because it is not chemically bound, TDCPP can constitute a significant portion of the product's weight, with some foam products containing up to 5% TDCPP. nih.govnih.gov

Product CategoryMaterial Containing TDCPPPrimary Release Mechanism
Furniture & BeddingPolyurethane FoamAbrasion, Volatilization
VehiclesPolyurethane Foam (Seats)Abrasion, Volatilization
ElectronicsPlastic CasingsVolatilization, Dust Formation
Building MaterialsFoam Insulation, TextilesVolatilization, Leaching

This table summarizes common product categories containing TDCPP and their primary release mechanisms.

Environmental Fate and Transformation Pathways of Tdcpp

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down the chemical structure of TDCPP. These pathways include photolysis, advanced oxidation, and hydrolysis.

Photolysis is the decomposition of molecules by light. For TDCPP, this process is significantly influenced by ultraviolet (UV) radiation and can be accelerated by the presence of catalysts and oxidizing agents.

Under UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), TDCPP can undergo rapid degradation. acs.org Studies have shown that using TiO₂ nanoparticles (P25 NPs) under UV light can completely degrade TDCPP in aqueous solutions within 60 minutes. acs.org The process involves the generation of electron-hole pairs on the surface of the TiO₂ catalyst, which then react with water and oxygen to produce reactive oxygen species that attack the TDCPP molecule. walshmedicalmedia.comwalshmedicalmedia.com

The efficiency of this photodegradation is influenced by several factors. Acidic conditions have been found to enhance the rate of degradation. acs.org Conversely, the presence of certain electrolytes, such as chloride (Cl⁻) and bromide (Br⁻) ions, can hinder the process by acting as radical scavengers and causing the TiO₂ nanoparticles to aggregate, which reduces the available surface area for reaction. acs.org The initial concentration of TDCPP and the dosage of the TiO₂ catalyst also play crucial roles; higher catalyst dosages lead to more active sites and faster degradation, while higher initial TDCPP concentrations can slow the rate of removal. acs.org Research indicates that this process can lead to nearly complete mineralization of TDCPP, with one study reporting the elimination of 89% of the total organic carbon (TOC) after 60 minutes of UV illumination, transforming the compound into carbon dioxide, water, and chloride ions. acs.orgacs.org

Photocatalytic Degradation of TDCPP with UV/TiO₂

ParameterCondition / FindingSource
Time for Complete Degradation 60 minutes acs.org
Catalyst Titanium Dioxide (TiO₂) Nanoparticles (P25) acs.org
Effect of pH Acidic conditions enhance photodegradation acs.org
Inhibiting Factors Presence of chloride (Cl⁻) and bromide (Br⁻) ions acs.org
Mineralization (TOC Removal) 89% after 60 minutes of UV illumination acs.org
Identified Byproducts Two degradation intermediates were identified after 10 minutes of treatment acs.org

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). walshmedicalmedia.comresearchgate.net These radicals are powerful, non-selective oxidizing agents that can effectively break down persistent organic compounds like TDCPP. researchgate.net

Hydroxyl radicals can be generated through various methods, including the combination of UV light with hydrogen peroxide (H₂O₂) or ozone (O₃), and Fenton-based reactions. walshmedicalmedia.comwalshmedicalmedia.com In the UV/H₂O₂ system, UV light cleaves H₂O₂ molecules to produce two •OH radicals. walshmedicalmedia.com These radicals then initiate the degradation of TDCPP. Studies focused on the degradation of TDCPP using UV-activated hydrogen peroxide confirm that the hydroxyl radical is a key species responsible for the compound's breakdown. researchgate.net AOPs are generally effective, though their efficiency can be impacted by the water matrix; for instance, the presence of radical scavengers like bicarbonate and certain ions can inhibit the process. researchgate.netmdpi.com Electrochemical oxidation is another AOP that has proven effective in degrading TDCPP, leading to intermediates with low toxicity. researchgate.net

Comparison of AOP Strategies for TDCPP Degradation

AOP MethodDegradation EfficiencyReaction TimeKey OxidantSource
UV/P25 TiO₂ 100%60 min•OH acs.org
UV/H₂O₂ Comparable or lower than UV/TiO₂Longer reaction times required•OH acs.orgresearchgate.net
Electrochemical Oxidation Effective degradationVariable•OH researchgate.net

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of TDCPP in aqueous environments is a critical factor in its environmental persistence. Research indicates that TDCPP is generally resistant to hydrolysis under neutral pH conditions. ct.gov However, the rate of hydrolysis is pH-dependent. researchgate.net While it is stable at a neutral pH, its breakdown can be accelerated under strongly acidic or alkaline conditions. This relative stability contributes to its persistence in many natural water bodies. ct.gov Due to its chemical structure, TDCPP is not expected to readily volatilize from water surfaces. nih.gov

Photolytic Transformation Mechanisms

Biotic Transformation and Biodegradation

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms.

The biodegradation of TDCPP in environments such as soil, sediment, and wastewater treatment plants is generally considered to be a slow and often insignificant process. nih.govwikipedia.org This resistance to microbial breakdown contributes to its persistence in the environment. ct.gov TDCPP is not readily removed by conventional wastewater treatment processes. wikipedia.org

Despite its general resistance, some studies have shown that microbial degradation is possible under specific conditions. For example, certain microbial enrichment cultures have demonstrated the ability to degrade TDCPP when it is the sole source of phosphorus. researchgate.net However, the presence of more easily accessible inorganic phosphate (B84403) can inhibit this degradation process. researchgate.net This suggests that while microorganisms capable of breaking down TDCPP exist, their activity in the natural environment may be limited by the availability of other nutrients.

Metabolism in Biota and Metabolite Identification

The biotransformation of Tris(2,3-dichloropropyl) phosphate (TDCPP) in living organisms is a critical aspect of its environmental fate. Kinetic and distribution studies in rats have shown that TDCPP is rapidly metabolized and excreted, suggesting no significant accumulation in the body. uzh.ch After oral or inhalation exposure, complete absorption is assumed. uzh.ch Studies on rats demonstrated that the route of uptake (oral, dermal, or intravenous) has little effect on its distribution and that within 24 hours, over 80% of a given dose is excreted in urine, feces, or as CO2. uzh.ch TDCPP can be metabolized in the human body, where it achieves medium stability. nih.gov

Oxidative Biotransformation and Enzyme Systems (e.g., CYP P450)

The primary mechanism for the metabolism of TDCPP involves oxidative biotransformation, a process heavily reliant on the Cytochrome P450 (CYP) enzyme system. nih.gov These phase-I metabolic enzymes are crucial for the biotransformation of foreign compounds in a wide range of organisms. nih.gov The metabolism of TDCPP by CYPs can lead to the formation of hydroxylated metabolites and diester metabolites through competitive C-hydroxylation and O-dealkylation reactions. nih.gov

Computational studies have confirmed that the biotransformation of TDCPP to its primary metabolite, bis(1,3-dichloropropyl) phosphate (BDCPP), occurs via Cpd I-mediated C-hydroxylation followed by intramolecular O-dealkylation. nih.gov Research using human liver microsomes has indicated that CYP3A4 exhibits the highest activity towards TDCPP metabolism. nih.gov Further in vitro studies using mouse liver microsomes have identified several specific CYP isoforms involved in the biotransformation of TDCPP, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19. nih.gov In chicken embryos, exposure to TDCPP led to significant changes in the expression of genes involved in phase I, II, and III metabolism. nih.gov

Table 1: Key Cytochrome P450 (CYP) Isoforms Involved in TDCPP Metabolism

CYP IsoformOrganism/System StudiedKey FindingSource
CYP3A4Human Liver MicrosomesShows the highest activity in TDCPP metabolism. nih.gov
CYP2E1Mouse Liver MicrosomesIdentified as a specific enzyme for TDCPP biotransformation. nih.gov
CYP2D6Mouse Liver MicrosomesIdentified as a specific enzyme for TDCPP biotransformation. nih.gov
CYP1A2Mouse Liver MicrosomesIdentified as a specific enzyme for TDCPP biotransformation. nih.gov
CYP2C19Mouse Liver MicrosomesIdentified as a specific enzyme for TDCPP biotransformation. nih.gov
Primary Metabolite Formation (e.g., Bis(1,3-dichloropropyl) phosphate - BDCPP)

The principal metabolite of TDCPP is bis(1,3-dichloropropyl) phosphate, commonly known as BDCPP. iarc.frnih.govnih.govuky.edu This transformation is consistent across different species. Studies in rats identified BDCPP as the major metabolite found in urine, feces, and bile. uzh.ch Similarly, in vitro studies with human liver fractions confirmed BDCPP as the main metabolite. uzh.ch In chicken embryonic hepatocytes, TDCPP was observed to be completely metabolized into BDCPP within 36 hours. nih.gov

The detection of BDCPP in urine is considered a reliable biomarker for TDCPP exposure in humans, as no other known organophosphate flame retardant is known to produce this specific metabolite. uzh.chnih.gov The widespread presence of BDCPP has been confirmed in human biomonitoring studies; it is detectable in the urine of over 90% of the American population, indicating significant and prevalent exposure to the parent compound, TDCPP. nih.govnih.govuky.eduresearchgate.net

Bioaccumulation Potential in Ecological Systems

TDCPP is an additive flame retardant, meaning it is not chemically bound to the materials it is used in, which increases the likelihood of its release into the environment over a product's lifespan. wikipedia.org Once in the environment, TDCPP degrades slowly and is not efficiently removed by standard wastewater treatment processes. wikipedia.org This persistence contributes to its widespread distribution in various environmental compartments.

The compound has been detected globally in diverse environmental samples, including surface water, groundwater, and wildlife tissues. wikipedia.orghealth.state.mn.us While the highest concentrations are typically found near urban areas, TDCPP has also been identified in relatively remote locations. wikipedia.org Laboratory studies have demonstrated that TDCPP can be harmful to aquatic organisms. health.state.mn.us For instance, research on fish embryos suggests that even very low-level exposure may disrupt normal endocrine function. health.state.mn.us

Regarding its potential to accumulate in organisms, TDCPP has been found in human tissues such as fat, semen, and breast milk. wikipedia.org In vitro metabolic analysis in mouse liver microsomes revealed that TDCPP has a longer half-life (t1/2 = 1.8083 h) compared to other flame retardants like triphenyl phosphate (TPhP), suggesting it may be more prone to bioaccumulate in organisms. nih.gov

Table 2: Research Findings on TDCPP Bioaccumulation Potential

Organism/SystemKey FindingImplicationSource
General EnvironmentDegrades slowly and is not readily removed by wastewater treatment.Persistent and widespread in various environmental media. wikipedia.org
Aquatic EcosystemsDetected in surface water and groundwater; harms fish and other aquatic animals in lab studies.Poses a risk to freshwater organisms, with potential for endocrine disruption. health.state.mn.us
HumansDetected in semen, fat, and breast milk.Demonstrates accumulation in human tissues following exposure. wikipedia.org
Mouse Liver MicrosomesMetabolic half-life of 1.8083 hours, longer than that of TPhP.Suggests a higher potential to bio-accumulate in organisms compared to other flame retardants. nih.gov

Analytical Methodologies and Biomonitoring Approaches for Tdcpp

Advanced Chromatographic and Spectrometric Techniques

The analysis of TDCPP relies heavily on the separation power of chromatography combined with the specificity and sensitivity of mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of TDCPP in various samples, including polyurethane foam, dust, and air. s4science.atgreensciencepolicy.org For enhanced selectivity, particularly in complex matrices, electron capture negative ionization (ECNI) mode is often employed for TDCPP analysis, while electron impact (EI) mode can be used for other organophosphate flame retardants like tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) and triphenyl phosphate (TPP). greensciencepolicy.org

One application involves using a pyroprobe connected to a GC-MS system for the quantitative analysis of TDCPP in polyurethane foam. s4science.atchromatographyonline.comcdsanalytical.com This method uses evolved gas analysis (EGA) as a rapid screening technique, followed by multi-step pyrolysis to determine the optimal thermal extraction temperature for TDCPP, often around 300°C. s4science.at This minimizes interference from the degradation of the polyurethane matrix itself. s4science.at The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity, making it a powerful tool for interference-free quantification. alsenvironmental.co.uk

Table 1: Example GC-MS Parameters for TDCPP Analysis in Polyurethane Foam

ParameterConditionReference
InstrumentPyroprobe coupled to GC-MS s4science.at
PyrolysisEvolved Gas Analysis (EGA) ramped from 100°C to 800°C; Thermal extraction at 300°C for 5 minutes s4science.at
GC Column30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane (0.25 µm film thickness) s4science.atgreensciencepolicy.org
InjectionPressurized temperature vaporization (PTV), ramped from 80°C to 275°C greensciencepolicy.org
Ionization ModeElectron Capture Negative Ionization (ECNI) for TDCPP greensciencepolicy.org
Ions Monitored (ECNI)m/z 317 and 319 greensciencepolicy.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for analyzing TDCPP's primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in biological fluids like urine. nih.govnih.govnih.govresearchgate.net This approach is ideal for polar, non-volatile metabolites that are not amenable to direct GC analysis without derivatization. nih.gov The technique offers high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations (pg/mL levels). nih.govnih.govresearchgate.net

Methods typically utilize reversed-phase chromatography for separation, often with a C18 column. nih.govmdpi.com Detection is achieved with a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operating in negative ionization mode. nih.govnih.gov Quantification is performed using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition. nih.govdioxin20xx.org

Table 2: Example LC-MS/MS Parameters for BDCPP Analysis in Urine

ParameterConditionReference
InstrumentLiquid Chromatograph coupled to a Triple Quadrupole Tandem Mass Spectrometer nih.govmdpi.com
LC ColumnKinetex XB-C18 (100 mm x 2.1 mm; 2.6 µm) nih.gov
Mobile PhaseGradient of methanol (B129727) and water nih.gov
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI), negative mode nih.govdioxin20xx.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.govdioxin20xx.org
Method Detection Limit (BDCPP)8 pg/mL nih.govnih.govresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is crucial to isolate TDCPP and its metabolites from the sample matrix and concentrate them for analysis.

Analytical methods for environmental samples require robust extraction and cleanup procedures to remove interfering substances.

Dust and Foam: Dust samples can be extracted using pressurized liquid extraction with a mixture of dichloromethane (B109758) and hexane. greensciencepolicy.org Foam samples from consumer products can be extracted similarly or via Soxhlet extraction. greensciencepolicy.org The resulting extracts are often purified through column chromatography using materials like alumina (B75360) to remove lipids and other interferences. greensciencepolicy.org

Air: Indoor air samples are typically collected by actively drawing air through a sorbent material, such as polyurethane foam (PUF) plugs and glass fiber filters. greensciencepolicy.orgvjs.ac.vn The collected analytes are then extracted from the sorbent using techniques like Soxhlet extraction with solvents such as petroleum ether. greensciencepolicy.org

Biota: Organophosphorus flame retardants, including TDCPP, have been analyzed in marine and freshwater biota. wikipedia.org Sample preparation for these matrices typically involves extraction of lipids and the target analytes, followed by cleanup steps to remove the high lipid content before instrumental analysis.

The analysis of TDCPP and its metabolites in biological samples is essential for assessing human exposure. TDCPP has been detected in human adipose tissue and breast milk, while its metabolite BDCPP is commonly measured in urine. wikipedia.org

Urine: The analysis of the metabolite BDCPP in urine is a common biomonitoring approach. nih.gov A widely used sample preparation method involves solid-phase extraction (SPE). nih.govnih.gov Specifically, mixed-mode weak anion-exchange SPE cartridges are effective for targeting the acidic metabolite BDCPP. nih.gov The protocol involves conditioning the cartridge, loading the urine sample, washing away interferences, and eluting the analyte with a solvent mixture, such as acetonitrile (B52724) containing a small amount of a basic modifier like pyrrolidine. nih.gov The eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. nih.gov This method demonstrates good analyte recoveries, typically ranging from 82% to 91%. nih.govnih.govresearchgate.net

Adipose Tissue and Breast Milk: The analysis of the parent compound TDCPP in lipid-rich matrices like adipose tissue and breast milk requires significant cleanup to remove the high lipid content that can interfere with chromatographic analysis. wikipedia.org These procedures often involve lipid removal steps such as gel permeation chromatography or solid-phase extraction.

Biomonitoring Studies of TDCPP Metabolites as Exposure Indicators

Monitoring urinary metabolites serves as a valuable, non-invasive tool for assessing human exposure to parent compounds like TDCPP. nih.govnih.govduke.edu Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is the primary, specific metabolite of TDCPP and is considered the most appropriate biomarker for exposure. nih.govtno.nlcanada.caiarc.fr It is not known to be a metabolite of other common organophosphate flame retardants. nih.govtno.nl

Numerous biomonitoring studies have successfully used BDCPP to quantify TDCPP exposure in the general population. nih.govcanada.ca For instance, analysis of urine samples from non-occupationally exposed adults has consistently shown the presence of BDCPP. nih.govnih.govresearchgate.net One study found urinary concentrations of BDCPP ranging from 46 to 1,662 pg/mL, with a geometric mean of 147 pg/mL. nih.govnih.govresearchgate.net

Studies have also demonstrated a direct link between environmental exposure and urinary metabolite levels. In a case study, hand wipe levels of TDCPP increased significantly after handling a picnic shelter treated with the flame retardant, and a corresponding peak in urinary BDCPP concentrations was observed approximately 9 hours later. dioxin20xx.org Animal studies further support this link, showing a clear dose-response relationship between dietary TDCPP intake and urinary BDCPP levels. nih.gov These findings validate the use of urinary BDCPP as a reliable indicator of recent exposure to TDCPP. canada.canih.gov

Toxicological Mechanisms and Biological Interactions of Tdcpp

Cellular and Molecular Mechanisms of Action

The toxicological profile of Tris(2,3-dichloropropyl)phosphate (TDCPP) is characterized by its intricate interactions at the cellular and molecular levels. The compound is known to elicit a range of adverse effects primarily through the induction of oxidative stress and the modulation of inflammatory and immune responses. These mechanisms are often interconnected, leading to a cascade of events that can result in cellular damage and dysfunction.

Oxidative Stress Induction and Response Pathways

Exposure to TDCPP has been consistently shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage. This imbalance is a critical initiating event in the toxicity of TDCPP.

TDCPP exposure leads to a significant increase in the intracellular production of ROS in various cell types. ROS are highly reactive molecules and free radicals derived from molecular oxygen. In vitro studies have demonstrated that TDCPP treatment elevates ROS levels in human liver cancer cells (HepG2), murine macrophages (RAW264.7), and human neuroblastoma cells (SH-SY5Y). researchgate.netnih.govmdpi.comnih.gov This overproduction of ROS can lead to damage to vital cellular components, including lipids, proteins, and DNA. nih.gov

The generation of ROS is often linked to mitochondrial dysfunction. In hepatocytes, TDCPP has been observed to target mitochondria, disturbing their morphology and function, which includes an increase in mitochondrial ROS (mito-ROS). nih.gov The increased ROS levels can, in turn, trigger further cellular damage, such as DNA strand breaks, as observed in HepG2 cells. nih.govmdpi.com

Table 1: Selected Studies on TDCPP-Induced Reactive Oxygen Species (ROS) Generation

Cell Line Key Findings Reference(s)
HepG2 (Human Liver Cancer) Increased intracellular ROS and nitric oxide (NO) levels, leading to DNA damage and apoptosis. nih.govmdpi.com
RAW264.7 (Murine Macrophages) Strong stimulation of ROS generation, leading to decreased cell survival and significant DNA damage. researchgate.netnih.gov
SH-SY5Y (Human Neuroblastoma) Evidence of increased oxidative stress and apoptotic cell death. nih.gov

The cell possesses a sophisticated antioxidant defense system to counteract the damaging effects of ROS. A key regulator of this system is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and detoxification genes. nih.gov Exposure to TDCPP has been shown to perturb this crucial defense pathway.

Studies have indicated that TDCPP can suppress the expression and activity of Nrf2. For instance, in zebrafish and human umbilical vein endothelial cells (HUVECs), TDCPP exposure led to a repression of Nrf2 expression. This inhibition of the Nrf2 pathway can impair the cell's ability to mount an effective antioxidant response, thereby exacerbating oxidative stress. The vascular toxicity observed in HUVECs treated with TDCPP has been linked to this Nrf2-VEGF pathway disruption. Interestingly, the application of a potent Nrf2 activator was able to protect against the vascular defects caused by TDCPP in zebrafish, highlighting the critical role of Nrf2 in mitigating TDCPP toxicity.

While some studies show a suppression of Nrf2, others suggest a more complex interaction. For example, the antioxidant N-acetylcysteine (NAC) has been shown to reduce the toxicity of TDCPP in human kidney cells, suggesting that the oxidative stress induced by TDCPP can be counteracted and that the cellular antioxidant systems are a target. nih.gov

Inflammation and Immune Response Modulation

Exposure to TDCPP has been demonstrated to alter the expression of various cytokines, which are small proteins crucial for controlling the growth and activity of other immune system cells and blood cells. In numerous studies, TDCPP has been shown to upregulate the expression of pro-inflammatory cytokines.

For example, in vivo studies in mice have shown that oral exposure to TDCPP increases the mRNA levels of pro-inflammatory factors such as Interleukin-1 beta (Il-1β), Tumor Necrosis Factor-alpha (Tnf-α), and C-C motif chemokine ligand 2 (Ccl2) in the hippocampus. Similarly, in the spleen of mice, TDCPP exposure triggered an inflammatory response through the activation of the NF-κB/IFN-γ/TNF-α/IL-1β pathway. This upregulation of pro-inflammatory cytokines can lead to a state of chronic inflammation, which is implicated in a variety of diseases.

Table 2: Effects of TDCPP on Cytokine Levels in Different Models

Model Affected Cytokines Key Findings Reference(s)
C57BL/6 Mice (Hippocampus) Il-1β, Tnf-α, Ccl2 Dose-dependent increase in mRNA levels of pro-inflammatory factors.
C57BL/6 Mice (Spleen) IFN-γ, TNF-α, IL-1β Activation of the NF-κB/IFN-γ/TNF-α/IL-1β pathway, leading to an inflammatory response.

TDCPP has been shown to directly activate key immune cells, including macrophages and glial cells, which play a central role in initiating and propagating inflammatory responses.

In vitro studies using primary microglia isolated from neonatal mice demonstrated that TDCPP exposure resulted in cellular activation. This activation was characterized by an amoeboid-like phenotype and an increased expression of genes responsible for inflammatory responses. The activation of microglia, the resident immune cells of the central nervous system, is a critical event in neuroinflammation and can lead to neuronal damage. Conditioned medium from TDCPP-exposed microglia was found to inhibit the neurite outgrowth of primary mouse hippocampal neurons, providing a direct link between microglial activation and neurotoxicity.

Furthermore, TDCPP has been shown to affect macrophage function. In murine RAW264.7 macrophages, TDCPP induced cytotoxicity and DNA damage. nih.gov It has also been demonstrated that TDCPP can disrupt the phagocytosis of human THP-1-derived macrophages. The activation of glial cells and macrophages by TDCPP contributes significantly to the pro-inflammatory environment and tissue damage observed following exposure.

Apoptosis and Cell Cycle Dysregulation

Tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP) has been shown to induce cytotoxicity through the induction of apoptosis and dysregulation of the cell cycle in various cell types. jst.go.jpnih.gov Exposure to TDCPP leads to significant DNA damage, which in turn triggers cell cycle arrest, primarily at the G1 and G2 phases, and ultimately results in programmed cell death or apoptosis. jst.go.jpjst.go.jp

In murine RAW264.7 macrophages, TDCPP treatment inhibited cell proliferation and induced DNA damage, leading to cell cycle arrest. jst.go.jp This was accompanied by the downregulation of key cell cycle regulatory proteins. jst.go.jp Similarly, studies on human liver cells (HepG2) and human keratinocytes (HaCaT) have demonstrated that TDCPP exposure results in cell cycle arrest and apoptotic cell death. nih.gov The induction of a sub-G1 cell population, which is indicative of apoptotic cells, was observed in human kidney (HK-2) cells at higher concentrations of TDCPP. nih.gov

The underlying mechanism often involves the generation of reactive oxygen species (ROS), which causes oxidative stress and subsequent DNA damage. jst.go.jp This damage can halt the cell cycle, and if the damage is too severe for repair, the cell undergoes apoptosis. jst.go.jp

A critical component of the apoptotic process initiated by TDCPP involves the activation of caspases, a family of proteases that execute programmed cell death. Research indicates that TDCPP-induced apoptosis proceeds primarily through the intrinsic or mitochondrial pathway, which is characterized by the activation of specific initiator and effector caspases. nih.govjst.go.jp

In human liver (HepG2) cells, exposure to TDCPP led to a significant increase in the cytoplasmic localization and activation of both caspase-9, an initiator caspase, and caspase-3, an effector caspase. nih.gov The activation of caspase-9 is typically triggered by disturbances in mitochondrial integrity, which then cleaves and activates caspase-3 to carry out the dismantling of the cell. nih.gov Similar findings were reported in murine RAW264.7 macrophages and human corneal epithelial cells, where TDCPP exposure resulted in elevated caspase-3 and caspase-9 activity. nih.govjst.go.jp The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also key events that lead to mitochondrial-mediated caspase activation. mdpi.com

TDCPP exposure has been consistently shown to inhibit DNA synthesis and suppress cell proliferation across various biological models. This anti-proliferative effect is a direct consequence of the DNA damage and cell cycle arrest induced by the compound. jst.go.jpjst.go.jp

Studies on PC12 neuronal cells demonstrated that TDCPP inhibited DNA synthesis and altered cell differentiation. jst.go.jp In human kidney (HK-2) cells, TDCPP inhibited cell growth at low micromolar concentrations, indicating a cytostatic effect where cell proliferation is halted. nih.gov This inhibition of cell growth was also observed in HeLa cells, with a dose-dependent decrease in cell viability. researchgate.net Research on murine RAW264.7 macrophages further confirmed that TDCPP significantly inhibits cell proliferation by arresting cells in the G1 and G2 phases of the cell cycle, preventing them from proceeding to DNA synthesis (S phase) and mitosis (M phase). jst.go.jpscispace.com

Cell LineKey FindingsReference
RAW264.7 (Murine Macrophages)Induced DNA damage, G1/G2 cell cycle arrest, and apoptosis. Downregulated Cyclin D1, CDK-4, Cyclin B1, and CDC-2. jst.go.jpjst.go.jp
HepG2 (Human Liver Cells)Caused DNA damage and apoptosis. Increased cytoplasmic P53, caspase-3, and caspase-9. nih.gov
HK-2 (Human Kidney Cells)Inhibited cell growth (cytostasis) at lower concentrations and induced cell death at higher concentrations. Showed a sub-G1 apoptotic cell population. nih.gov
PC12 (Neuronal Cells)Inhibited DNA synthesis, altered cell differentiation, and triggered apoptosis. nih.govjst.go.jp
HeLa (Human Cervical Cancer Cells)Inhibited cell viability and Na+-K+-ATPase activity in a dose-dependent manner. researchgate.net

Mitochondrial Dysfunction and Energy Metabolism Disruption

TDCPP exposure significantly impacts mitochondrial function, leading to disruptions in cellular energy metabolism. The mitochondrion is a primary target of TDCPP toxicity, and its impairment is a key step in the initiation of apoptosis. nih.gov

Endoplasmic Reticulum Stress Response

In addition to mitochondrial pathways, the endoplasmic reticulum (ER) has been identified as another organelle involved in TDCPP-induced toxicity. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the activation of the unfolded protein response (UPR).

In human corneal epithelial cells (HCECs), TDCPP was found to induce apoptosis through both the mitochondrial pathway and the ER stress response. researchgate.net This was evidenced by an increase in biomarker genes associated with ER stress, such as ATF4, CHOP, BIP, and XBP1. researchgate.net Prolonged or severe ER stress can trigger apoptosis, often through pathways that converge with mitochondrial-mediated cell death, highlighting a complex interplay of organelle-specific stress responses in TDCPP's mechanism of action.

Lipid Metabolism Perturbation

TDCPP is recognized as a disruptor of lipid metabolism. frontiersin.org It can cause significant alterations in lipid homeostasis, leading to lipid accumulation in cells and changes in the composition of cellular membranes. frontiersin.orgnih.gov

In vitro studies using alpha mouse liver 12 (AML-12) cells demonstrated that TDCPP causes intracellular lipid accumulation. frontiersin.org This effect has also been observed in human hepatocarcinoma cells (HepG2), where TDCPP exposure led to disturbances in lipid metabolism and cholesterol biosynthesis. nih.gov Metabolomic analysis in the microalga Scenedesmus obliquus revealed that TDCPP exposure caused a major disruption of membrane lipids, suggesting a mechanism of membrane damage toxicity. nih.gov In male mice, TDCPP exposure has been linked to adiposity, further supporting its role as a metabolism-disrupting chemical. nih.gov The perturbation of lipid metabolism can have wide-ranging consequences, as lipids are crucial for cell structure, energy storage, and signaling.

System-Specific Mechanistic Studies in Non-Human Biological Models

Research using non-human biological models has been crucial for elucidating the system-specific toxicological mechanisms of TDCPP. These studies provide insights into how TDCPP affects complex physiological systems, such as the nervous, metabolic, and immune systems.

In zebrafish (Danio rerio), TDCPP has been shown to be a neurodevelopmental toxicant. bioengineer.org A key study revealed that TDCPP directly targets the membrane thyroid hormone receptor, integrin αvβ3, rather than conventional nuclear receptors. bioengineer.org This interaction disrupts downstream MAPK and calcium signaling pathways, which are critical for neuronal development, leading to defects in motor neurons and impaired locomotor activity. bioengineer.org Other studies in zebrafish have demonstrated that TDCPP exposure can induce cell cycle arrest, DNA damage, and apoptosis, as well as cause significant lipid metabolism dysfunction, resulting in obesity and excessive lipid accumulation in the liver. scispace.comnih.gov

In mice , TDCPP has been identified as a metabolism-disrupting chemical with sex-specific effects. nih.govresearchgate.net Male C57BL/6J mice exposed to TDCPP exhibited increased adiposity, fasting hyperglycemia, and insulin (B600854) resistance. nih.govresearchgate.net Mechanistic investigations suggested these effects could be mediated through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and has been linked to metabolic homeostasis. nih.gov

In avian models , such as the chicken embryo, TDCPP exposure affected embryo growth, gallbladder size, and lipid homeostasis. researchgate.net Transcriptional analysis revealed that TDCPP dysregulated genes involved in phase I, II, and III metabolism, as well as those related to lipid and steroid hormone metabolism and oxidative stress. researchgate.net These studies highlight that the parent compound, TDCPP, is responsible for the observed transcriptional and phenotypic changes, while its major metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is significantly less biologically active. researchgate.net

Model OrganismSystem AffectedKey Mechanistic FindingsReference
Zebrafish (Danio rerio)Nervous System, MetabolismTargets membrane receptor integrin αvβ3, disrupting MAPK and calcium signaling, leading to neurodevelopmental defects. Causes lipid accumulation and obesity. bioengineer.orgnih.gov
Mouse (Mus musculus)MetabolismCauses male-specific adiposity, hyperglycemia, and insulin resistance. Activates nuclear receptor PXR. nih.govresearchgate.net
Chicken (Gallus gallus domesticus)Metabolism, DevelopmentAlters lipid homeostasis and gallbladder size. Dysregulates genes for metabolism, oxidative stress, and steroid hormones. TDCPP is more active than its metabolite BDCPP. researchgate.net
Murine Macrophages (RAW264.7)Immune SystemInduces cytotoxicity, DNA damage, and apoptosis, suggesting potential immunotoxic effects at the cellular level. jst.go.jpjst.go.jp

Neurotoxicological Pathways

Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) has been shown to exert neurotoxic effects through various mechanisms, impacting the developing and mature nervous system. Research indicates that TDCPP can interfere with critical neurodevelopmental processes, leading to lasting alterations in brain function and behavior.

TDCPP exposure has been linked to disruptions in multiple neurotransmitter systems. While it is considered to have low acute toxicity regarding acetylcholinesterase inhibition, a classic target for many organophosphates, its effects on other neurotransmitter pathways are significant. wikipedia.org

Studies have demonstrated that TDCPP can alter the levels of key neurotransmitters. For instance, in female zebrafish, exposure to TDCPP has been shown to significantly reduce the levels of dopamine (B1211576) and serotonin (B10506) in the brain. researchgate.net Furthermore, in men residing in homes with high concentrations of TDCPP in dust, increased serum prolactin levels have been observed, a hormone regulated by the neurotransmitter dopamine. wikipedia.org

In vitro studies using PC12 cells, a cell line used in neurological research, have shown that TDCPP can promote differentiation into both dopaminergic and cholinergic phenotypes. nih.gov This suggests that TDCPP can dysregulate the normal processes of neuronal cell fate determination, potentially leading to an imbalance in neurotransmitter systems. nih.gov Specifically, TDCPP exposure led to significant increases in both tyrosine hydroxylase (TH) activity, an indicator of the dopaminergic phenotype, and choline (B1196258) acetyltransferase (ChAT) activity, a marker for the cholinergic phenotype. nih.gov

Some organophosphate esters have also been shown to act as GABA antagonists and interfere with dopamine signaling, suggesting another potential pathway for TDCPP's neurotoxicity. nih.gov The interference with these crucial neurotransmitter systems can disrupt neural communication and contribute to the neurobehavioral deficits observed after TDCPP exposure.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. TDCPP has been shown to impair processes related to synaptic plasticity and neuronal development.

One of the key findings is the inhibition of neurite outgrowth. In vitro studies have demonstrated that conditioned medium from microglia exposed to TDCPP inhibited the neurite outgrowth of primary mouse hippocampal neurons. nih.gov This suggests that TDCPP can indirectly affect neuronal development through neuroinflammatory mechanisms. nih.gov Furthermore, in PC12 cells, while TDCPP promoted phenotypic expression, it did not have a significant effect on the mean process to total process (mP:tP) ratio, a measure of neurite formation. nih.gov However, other analyses indicated an increase in neurite extension. nih.gov

The process of learning is closely tied to long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. khanacademy.org This process involves the release of neurotransmitters from a pre-synaptic neuron that bind to a post-synaptic neuron, leading to an influx of ions and a strengthening of the connection. khanacademy.org Recent research has also highlighted Behavioral Timescale Synaptic Plasticity (BTSP), where significant dendritic depolarizations can rapidly alter synaptic weights and stimulus selectivity. youtube.com While direct studies on TDCPP's effect on LTP and BTSP are limited, its interference with neurotransmitter systems and neuronal development suggests a potential for disruption of these critical plasticity mechanisms.

TDCPP exposure can lead to significant changes in the expression of genes that are crucial for normal neural development and function. These alterations can disrupt the intricate molecular processes that govern the formation and maturation of the nervous system.

In vivo studies have shown that neonatal exposure to TDCPP in mice altered the gene expression of neuronal markers such as Tubb3, Nefh, and Nes in the hippocampus. nih.gov These genes are involved in the formation of the neuronal cytoskeleton and are essential for neuronal structure and function.

Furthermore, research in zebrafish has revealed that TDCPP exposure can modify the expression of myelin basic protein (MBP) mRNA and protein, potentially through the disruption of thyroid hormones. mdpi.com MBP is a major component of the myelin sheath, which is critical for the rapid transmission of nerve impulses.

Studies using in vitro models have also highlighted TDCPP's impact on gene expression. In PC12 cells, TDCPP exposure altered the expression of genes related to neurodifferentiation. nih.gov Additionally, in human liver cells, TDCPP has been shown to upregulate and downregulate various genes involved in cancer pathways, indicating its potential to disrupt fundamental cellular processes that could also be relevant to neural cells. nih.gov

The table below summarizes some of the key genes affected by TDCPP exposure and their functions in the nervous system.

GeneFunction in the Nervous SystemModel SystemReference
Tubb3 Component of microtubules, essential for neuronal structure, axonal transport, and synaptic plasticity.Mouse Hippocampus nih.gov
Nefh Component of neurofilaments, provides structural support to axons and regulates axon diameter.Mouse Hippocampus nih.gov
Nes Intermediate filament protein expressed in neural stem and progenitor cells, involved in cell proliferation and differentiation.Mouse Hippocampus nih.gov
MBP Major constituent of the myelin sheath, essential for the insulation of axons and rapid nerve impulse conduction.Zebrafish Larvae mdpi.com

These findings underscore the potential of TDCPP to interfere with the genetic blueprint of neural development, leading to lasting structural and functional deficits in the nervous system.

A variety of in vitro and in vivo models have been employed to investigate the neurodevelopmental toxicity of TDCPP. These models have been instrumental in elucidating the mechanisms by which this flame retardant affects the nervous system.

In Vitro Models:

PC12 Cells: This rat pheochromocytoma cell line is a widely used model for studying neurodifferentiation and neurotoxicity. Studies have shown that TDCPP exposure in PC12 cells can decrease cell replication, alter cellular differentiation, and promote both dopaminergic and cholinergic phenotypes. wikipedia.orgnih.gov It has also been observed to inhibit DNA synthesis and reduce cell numbers. nih.gov

Primary Neuronal Cultures: Research using primary mouse hippocampal neurons has demonstrated that conditioned medium from TDCPP-exposed microglia can inhibit neurite outgrowth, highlighting the role of neuroinflammation in TDCPP's neurotoxicity. nih.gov

Human DNT In Vitro Testing Battery: A human cell-based developmental neurotoxicity (DNT) in vitro testing battery has been used to assess the hazards of various flame retardants, including TDCPP. uantwerpen.be

In Vivo Models:

Zebrafish (Danio rerio): The zebrafish is a well-established vertebrate model for developmental and neurotoxicity testing. nih.gov Early life stage exposure to TDCPP in zebrafish has been shown to cause mortality, severe malformations, and altered swimming activity. wikipedia.orgnih.gov Studies have also revealed that TDCPP can disrupt thyroid hormone levels and the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish. wikipedia.org Furthermore, TDCPP exposure in zebrafish has been linked to defects in motor neuron development and locomotor behavioral impairment. eurekalert.org

Chicken Embryos: In ovo exposure to TDCPP in chickens has resulted in developmental abnormalities, including shorter head-to-bill lengths, decreased body weight, and smaller gallbladders. wikipedia.org It also led to decreased levels of free thyroxine (T4) in the blood. wikipedia.org

Mice: Neonatal exposure to TDCPP in mice has been shown to induce neurotoxicity in the hippocampus, characterized by altered gene expression of neuronal markers, apoptosis, and microglia-mediated inflammation. nih.gov

These models have provided crucial insights into the overt and neurodevelopmental toxicity of TDCPP, demonstrating its adverse effects at various biological levels, from cellular processes to behavioral outcomes. nih.gov

Endocrine Disrupting Mechanisms

TDCPP is recognized as an endocrine-disrupting chemical, with a significant body of research focusing on its interference with hormone systems. These disruptions can have far-reaching consequences, particularly during critical developmental windows.

The hypothalamic-pituitary-thyroid (HPT) axis plays a critical role in regulating metabolism, growth, and development, especially of the brain. wikipedia.org TDCPP has been shown to disrupt the normal functioning of this axis in various models.

Exposure to TDCPP can lead to alterations in thyroid hormone levels. In adult zebrafish, TDCPP exposure resulted in sex-dependent changes in plasma triiodothyronine (T3) and thyroxine (T4) concentrations; levels decreased in males and increased in females. nih.gov Similarly, in chicken embryos, TDCPP exposure lowered free T4 levels in the blood. wikipedia.org

The mechanisms underlying this dysregulation involve interference at multiple points within the HPT axis. In zebrafish, TDCPP altered the transcription of regulatory genes in the hypothalamus, pituitary, and thyroid. nih.gov For instance, in male zebrafish, the expression of corticotropin-releasing hormone (crh) and thyroid-stimulating hormone (tsh) was upregulated, likely as a compensatory response to hypothyroidism. nih.gov Conversely, in females, the transcription of these genes was downregulated. nih.gov

Recent research has identified a specific molecular target for TDCPP's effects on the thyroid system. A study in zebrafish revealed that TDCPP binds to the membrane thyroid hormone receptor, integrin αvβ₃. eurekalert.orgbioengineer.org This binding triggers the aberrant activation of MAPK and calcium signaling pathways, leading to downstream effects on neurodevelopment. eurekalert.orgbioengineer.org This finding challenges the traditional focus on nuclear thyroid hormone receptors in understanding organophosphate neurotoxicity. eurekalert.orgbioengineer.org

The table below summarizes the effects of TDCPP on key components and indicators of the HPT axis.

ParameterEffectModel SystemReference
Plasma T3 Levels Decreased in males, increased in femalesAdult Zebrafish nih.gov
Plasma T4 Levels Decreased in males, increased in femalesAdult Zebrafish nih.gov
Free T4 Levels DecreasedChicken Embryos wikipedia.org
crh gene expression Upregulated in males, downregulated in femalesAdult Zebrafish nih.gov
tsh gene expression Upregulated in males, downregulated in femalesAdult Zebrafish nih.gov
Integrin αvβ₃ binding TDCPP binds to this receptorZebrafish eurekalert.orgbioengineer.org

This evidence clearly demonstrates that TDCPP can significantly disrupt the HPT axis, which is a crucial mechanism underlying its neurodevelopmental toxicity. wikipedia.org

Gonadal Axis Perturbations (HPG Axis)

Tris(2,3-dichloropropyl)phosphate (TDCPP) has been shown to disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is critical for regulating reproduction. nih.govnih.gov Studies in zebrafish (Danio rerio) have demonstrated that TDCPP can alter the balance of sex hormones and affect reproductive performance. nih.gov

Long-term exposure to TDCPP has been observed to have sex-dependent effects on the HPG axis in zebrafish. nih.govproquest.com In females, exposure led to increased plasma levels of 17β-estradiol (E2) and testosterone (B1683101). nih.gov This was accompanied by the upregulation of genes involved in steroidogenesis, such as CYP11A, CYP17, and CYP19A. nih.gov Conversely, in male zebrafish, long-term exposure resulted in decreased levels of testosterone and 11-ketotestosterone (B164220) (11-KT). nih.govproquest.com This was associated with the inhibition of genes related to steroidogenesis. nih.govproquest.com

The disruption of the HPG axis by TDCPP is further evidenced by changes in the expression of key regulatory genes. In female zebrafish, TDCPP exposure altered the transcription of genes in the brain, including a decrease in GnRH2 and GnRHR3, and an increase in FSHβ, LHβ, CYP19B, ERα, ER2β1, and AR. nih.gov In males, there was an upregulation of GnRH2, GnRHR3, CYP19B, ERα, ER2β1, and FSHβ, while LHβ and AR were downregulated. nih.gov These changes in gene expression correspond to alterations in gonadotropin receptors in the gonads, ultimately impacting sex hormone production and reproductive function. nih.gov

Histological examinations have revealed that TDCPP exposure can promote oocyte maturation in female zebrafish while retarding spermiation in males. nih.gov Furthermore, a significant reduction in fecundity, measured by egg production, has been observed following TDCPP exposure. nih.gov

Table 1: Effects of TDCPP on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Zebrafish

Parameter Effect in Females Effect in Males Reference
Plasma Hormones ↑ 17β-estradiol (E2), ↑ Testosterone ↓ Testosterone, ↓ 11-ketotestosterone (11-KT) nih.govnih.govproquest.com
Steroidogenic Genes Upregulation (e.g., CYP11A, CYP17, CYP19A) Inhibition nih.govnih.govproquest.com
Brain Gene Expression GnRH2, ↓GnRHR3, ↑FSHβ, ↑LHβ, ↑CYP19B, ↑ERα, ↑ER2β1, ↑AR GnRH2, ↑GnRHR3, ↑CYP19B, ↑ERα, ↑ER2β1, ↑FSHβ, ↓LHβ, ↓AR nih.gov
Reproductive Outcome Promoted oocyte maturation, ↓ Fecundity Retarded spermiation nih.gov

Note: ↑ indicates an increase, ↓ indicates a decrease.

Nuclear Receptor Interactions (e.g., PPARγ, ERα)

TDCPP has been shown to interact with several nuclear receptors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Estrogen Receptor alpha (ERα). nih.govnih.gov These interactions are a key mechanism through which TDCPP exerts its endocrine-disrupting effects.

In vitro screening has revealed that TDCPP can activate multiple nuclear receptors. nih.gov Significant transactivation has been observed for the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). nih.gov TDCPP also showed the ability to activate PPARγ, although to a lesser extent than FXR and PXR. nih.gov Conversely, TDCPP has been found to act as an antagonist to the androgen receptor (AR). nih.gov

The interaction of TDCPP with ERα is complex, with some studies suggesting agonistic activity while others indicate antagonism. nih.gov For instance, TDCPP has been reported to upregulate ERα and associated genes. nih.gov However, other research has shown that TDCPP can act as an antagonist to ERα, blocking the binding of estrogen. nih.gov This dual activity may be due to weak agonistic properties that compete with endogenous ligands. nih.gov The interaction with ERα is significant as this receptor plays a crucial role in maintaining energy homeostasis. nih.gov

Table 2: Interaction of TDCPP with Nuclear Receptors

Nuclear Receptor Interaction Type Observed Effect Reference
PPARγ Agonist Transactivation nih.gov
ERα Agonist/Antagonist Upregulation of ERα and associated genes; blocking of estrogen binding nih.gov
FXR Agonist Significant transactivation nih.gov
PXR Agonist Robust transactivation nih.gov
AR Antagonist Inhibition of activity nih.gov

Genotoxicity and Mutagenicity Mechanisms

TDCPP has demonstrated genotoxic and mutagenic properties in various experimental models. ca.govnih.gov These effects are attributed to its ability to induce DNA damage, chromosomal abnormalities, and its potential to initiate carcinogenic processes. ca.govnih.gov

DNA Damage and Repair Pathway Modulation

TDCPP has been shown to induce DNA damage in the form of strand breaks. nih.gov In vitro studies using human liver cells (HepG2) have demonstrated that TDCPP is genotoxic, causing DNA strand breaks as detected by the comet assay. nih.gov The genotoxic potential of TDCPP is linked to the induction of oxidative stress, which can lead to oxidative DNA damage. nih.govmdpi.com The formation of reactive oxygen species (ROS) is a proposed mechanism contributing to this DNA damage. nih.gov

The cellular response to DNA damage involves the activation of DNA damage response (DDR) pathways, which include cell cycle arrest and the upregulation of DNA repair mechanisms. nih.gov However, some chemicals can interfere with these repair pathways. While the direct modulation of specific DNA repair pathways by TDCPP is an area of ongoing research, the induction of DNA lesions necessitates the activation of these repair systems. nih.govnih.gov

Chromosomal Aberrations and Micronucleus Formation

Exposure to TDCPP has been linked to the formation of chromosomal aberrations and micronuclei, which are indicators of chromosomal damage. ca.govnih.govresearchgate.net In vitro studies have shown that TDCPP can cause an increase in chromosomal aberrations in mouse lymphoma cells and Chinese hamster fibroblast cells. ca.gov

Micronuclei are small, additional nuclei within a cell that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov The induction of micronuclei is a well-established marker for genotoxic events. nih.gov While specific studies on TDCPP and micronucleus formation are part of a broader assessment of its genotoxicity, related compounds have shown positive results in micronucleus assays, suggesting a potential for TDCPP to induce such effects. nih.govmdpi.com

Mechanisms of Carcinogenic Potential in Non-Human Models

TDCPP has been identified as a carcinogen in non-human models, with evidence of tumor induction in multiple organs. ca.gov The carcinogenic mechanisms are thought to involve both genotoxic and non-genotoxic pathways.

In two-year studies with Sprague-Dawley rats, TDCPP administration resulted in statistically significant increases in benign and malignant tumors in the liver of both sexes. ca.gov Benign kidney tumors were also significantly increased in both male and female rats, and benign interstitial tumors of the testes were increased in males. ca.gov

The genotoxic activity of TDCPP, including its ability to induce mutations and chromosomal aberrations, is considered a key initiating event in its carcinogenic process. ca.govnih.gov The compound has been shown to be mutagenic in Salmonella and mouse lymphoma cells. ca.gov

Furthermore, TDCPP is metabolized into several compounds that are themselves identified as carcinogenic, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP). ca.gov The structural similarity of TDCPP to other known carcinogens, like tris(2,3-dibromopropyl) phosphate (TDBPP), further supports its carcinogenic potential. ca.gov

Table 3: Summary of Genotoxicity and Carcinogenicity Findings for TDCPP

Endpoint Finding Model System Reference
DNA Damage Induction of DNA strand breaks Human liver cells (HepG2) nih.gov
Chromosomal Aberrations Increased incidence Mouse lymphoma cells, Chinese hamster fibroblast cells ca.gov
Mutagenicity Positive Salmonella, Mouse lymphoma cells ca.gov
Carcinogenicity Increased incidence of benign and malignant tumors Sprague-Dawley rats (Liver, Kidney, Testes) ca.gov

Developmental and Reproductive Biology Perturbations

TDCPP exposure has been associated with a range of developmental and reproductive toxicities. nih.govnih.gov These effects are often linked to its endocrine-disrupting properties and its ability to interfere with critical developmental processes. nih.govnih.gov

Long-term exposure to TDCPP has been shown to impair reproduction in fish. nih.gov As mentioned previously, TDCPP disrupts the HPG axis, leading to altered sex hormone levels and reduced fecundity. nih.gov Histological changes in the gonads, such as promoted oocyte maturation in females and retarded spermiation in males, have been observed. nih.gov Furthermore, exposure to TDCPP can result in reduced egg quality and increased malformation rates in the subsequent generation (F1). nih.gov

Developmental exposure to TDCPP can also impact early life stages. researchgate.net In zebrafish embryos, TDCPP exposure has been linked to increased mortality and malformations. researchgate.net It can also disrupt the normal trajectory of early embryogenesis. nih.gov In mice, TDCPP has been shown to decrease blastocyst formation and increase the incidence of apoptosis during embryonic development. researchgate.net

The mechanisms underlying these developmental perturbations are multifaceted. TDCPP has been shown to affect the expression of genes crucial for development. For example, in marine medaka, TDCPP exposure altered the expression of genes involved in cardiac development, such as COX-2, BMP4, FGF8, and GATA4. nih.gov Additionally, TDCPP has been found to disrupt epigenetic modifications, such as DNA methylation, which are essential for proper embryonic development. researchgate.net

Table 4: Overview of Developmental and Reproductive Perturbations by TDCPP

Effect Organism Key Findings Reference
Reproductive Impairment Zebrafish Altered sex hormones, reduced fecundity, histological gonad changes, reduced egg quality, increased F1 malformations. nih.gov
Embryonic Development Zebrafish Increased mortality and malformations, disruption of early embryogenesis. nih.govresearchgate.net
Embryonic Development Mouse Decreased blastocyst formation, increased apoptosis. researchgate.net
Cardiac Development Marine Medaka Altered expression of cardiac development-related genes. nih.gov
Epigenetic Disruption Zebrafish Disruption of DNA methylation patterns. researchgate.net

Compound Names

Abbreviation Full Chemical Name
1,3-DCP1,3-dichloro-2-propanol
11-KT11-ketotestosterone
ARAndrogen Receptor
E217β-estradiol
ERαEstrogen Receptor alpha
ER2β1Estrogen Receptor 2 beta 1
FXRFarnesoid X Receptor
PPARγPeroxisome Proliferator-Activated Receptor gamma
PXRPregnane X Receptor
TDBPPTris(2,3-dibromopropyl) phosphate
TDCPPTris(2,3-dichloropropyl)phosphate
Embryonic Development Impacts

Exposure to TDCPP during critical windows of embryonic development has been shown to induce significant toxicological effects in vertebrate models. Research using zebrafish (Danio rerio) has been particularly revealing. When compared to other chlorinated phosphate esters like TCEP, TCPP, and V6, TDCPP was the only one to cause a significant increase in malformations and mortality in developing zebrafish embryos. nih.gov Static exposure to 8 µM TDCPP or higher resulted in a notable increase in mortality, with a calculated median lethal concentration (LC50) of 8.5 µM. nih.gov

In chicken embryos, TDCPP exposure led to gallbladder hypotrophy (reduced size) by embryonic day 12, indicating a disruption of lipid homeostasis. nih.gov Furthermore, TDCPP has been found to target the membrane thyroid hormone receptor, integrin αvβ3, disrupting MAPK and calcium signaling pathways, which are essential for neurodevelopment. bioengineer.org This interaction can lead to defects in motor neuron development and subsequent impairments in locomotor activity in zebrafish. bioengineer.org

Model OrganismKey FindingsReference
Zebrafish (Danio rerio)Increased mortality and malformations (LC50 = 8.5 µM). nih.gov nih.gov
Zebrafish (Danio rerio)Cleavage period is a susceptible window for developmental toxicity. nih.gov nih.gov
Zebrafish (Danio rerio)Induced delays in zygotic genome remethylation. nih.gov nih.gov
Zebrafish (Danio rerio)Disrupted motor neuron development via targeting integrin αvβ3. bioengineer.org bioengineer.org
Chicken (Gallus gallus domesticus)Reduced embryo mass, head/bill length, and gallbladder size. oup.combohrium.comoup.com oup.combohrium.comoup.com
Chicken (Gallus gallus domesticus)Altered expression of genes related to lipid homeostasis and steroid hormone metabolism. nih.gov nih.gov
Gamete and Reproductive System Interactions

TDCPP has been identified as a reproductive toxicant that can impair both male and female reproductive processes. nih.govresearchgate.net In males, TDCPP affects spermatogenesis by targeting spermatogonia and primary spermatocytes. emory.edu Studies using a human stem cell-based model of spermatogenesis showed that TDCPP exposure perturbs mitochondrial membrane potential and can lead to apoptosis of these early-stage sperm cells. emory.edu While it did not specifically impact the viability of later-stage haploid spermatids, the death of spermatogonia and primary spermatocytes led to a relative increase in the percentage of haploid cells in the culture. nih.gov In adult male rats, however, short-term oral administration of TDCPP unexpectedly led to higher sperm swimming progression and vigor, a finding that researchers noted requires further study to understand the underlying mechanism, which could potentially involve a complex hormonal feedback response. nih.gov

In females, long-term exposure to low concentrations of TDCPP has been shown to impair reproduction in zebrafish. nih.govhkmu.edu.hk Histological examinations revealed that such exposure promoted oocyte maturation but, conversely, retarded spermiation in males. nih.govhkmu.edu.hk TDCPP exposure led to a significant reduction in fecundity, measured by decreased egg production, and a decline in egg quality in the F1 generation. nih.govhkmu.edu.hk Mechanistically, TDCPP can disrupt the endocrine system by altering the expression of genes along the hypothalamic-pituitary-gonadal (HPG) axis. nih.govhkmu.edu.hk For instance, it significantly increased plasma estradiol (B170435) and testosterone levels in female zebrafish and upregulated hepatic vitellogenin, indicating estrogenic activity. nih.gov

Organism/ModelSystem/Cell TypeObserved EffectsReference
Human Stem Cell ModelSpermatogenesisAffects spermatogonia and primary spermatocytes through mitochondrial perturbation and apoptosis. emory.edu emory.edu
Zebrafish (Danio rerio)Male Reproductive SystemRetardation of spermiation. nih.govhkmu.edu.hk nih.govhkmu.edu.hk
Zebrafish (Danio rerio)Female Reproductive SystemPromoted oocyte maturation; significantly reduced fecundity and egg quality. nih.govhkmu.edu.hk nih.govhkmu.edu.hk
Zebrafish (Danio rerio)Endocrine SystemIncreased plasma estradiol and testosterone in females; upregulated vitellogenin expression. nih.gov nih.gov
Rat (Rattus norvegicus)Sperm ParametersIncreased sperm swimming progression and vigor after 7-day oral administration. nih.gov nih.gov

Hepatic and Renal Toxicity Mechanisms

The liver and kidneys are primary organs affected by TDCPP toxicity, with distinct cellular and molecular mechanisms driving the damage.

The liver is a key target for TDCPP toxicity, with effects ranging from altered gene expression to inflammation and cell death. nih.gov In human liver cells (HepG2), TDCPP exposure induces cytotoxicity and genotoxicity. mdpi.comnih.gov It can trigger mitochondrial-dependent apoptosis and is considered a putative carcinogen due to its activation of genes within human cancer pathways. mdpi.com The IC50 value (the concentration required to inhibit growth by 50%) for TDCPP in HepG2 cells has been reported to be approximately 163.2 µM to 169.7 µM. nih.gov

TDCPP exposure significantly alters the expression of genes involved in metabolism and detoxification. In chicken embryonic hepatocytes, the greatest dysregulation of genes involved in Phase I, II, and III metabolism occurred on day 8 of incubation, with some genes showing up to a 362-fold change. nih.gov Specifically, TDCPP was found to induce the expression of cytochrome P450 enzymes like CYP3A37 and CYP2H1 in chicken embryos. oup.combohrium.com In adult zebrafish, TDCPP exposure up-regulated genes involved in endoplasmic reticulum stress and the Toll-like receptor (TLR) pathway, indicating an inflammatory response. nih.gov This hepatic inflammation was confirmed by the observed recruitment of neutrophils to the liver. nih.gov

TDCPP also disrupts metabolic homeostasis by interacting with nuclear receptors. nih.gov It has been shown to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic and lipid metabolism. nih.gov This activation can lead to downstream effects on lipid metabolism, contributing to conditions like fatty liver disease. nih.gov

ModelResponse TypeSpecific FindingReference
Human Liver Cells (HepG2)CytotoxicityIC50 reported between 163.2 µM and 169.7 µM. nih.gov nih.gov
Human Liver Cells (HepG2)ApoptosisInduces mitochondrial-dependent apoptotic cell death. mdpi.com mdpi.com
Chicken Embryo HepatocytesGene ExpressionUp to 362-fold dysregulation of metabolic genes. nih.gov nih.gov
Chicken EmbryoEnzyme InductionInduced expression of CYP3A37 and CYP2H1. oup.combohrium.com oup.combohrium.com
Zebrafish (Danio rerio)InflammationUp-regulated TLR pathway genes and caused neutrophil infiltration in the liver. nih.gov nih.gov
In Vitro AssaysNuclear Receptor ActivationActivates Pregnane X Receptor (PXR). nih.gov nih.gov

The kidney is another major target of TDCPP, where it induces cell toxicity through mechanisms involving cytostasis and oxidative stress. nih.govnih.gov Studies on human kidney cells (HK-2) have shown that TDCPP inhibits cell growth at lower concentrations and causes overt toxicity at higher concentrations. nih.govresearchgate.net Low micromolar concentrations of TDCPP resulted in cytostasis (inhibition of cell growth), while higher concentrations induced cell toxicity and death. nih.gov

The toxic effects of TDCPP in kidney cells appear to be mediated, at least in part, by oxidative stress. nih.gov The antioxidant N-acetylcysteine (NAC) was able to attenuate TDCPP-induced toxicity in HK-2 cells, suggesting that the generation of reactive oxygen species (ROS) is a key pathway for the observed damage. nih.govresearchgate.net At higher concentrations, TDCPP was also found to inhibit protein synthesis and cause cell cycle arrest. nih.govresearchgate.net

EndpointIC50 Value (Concentration)Observed Pathway/MechanismReference
Cell Growth Inhibition27 µMCytostasis at low concentrations. nih.govresearchgate.net nih.govresearchgate.net
Cell Viability168 µMCell death at higher concentrations. nih.govresearchgate.net nih.govresearchgate.net
Cell Toxicity171 µMToxicity attenuated by the antioxidant N-acetylcysteine (NAC), indicating oxidative stress pathway. nih.govresearchgate.net nih.govresearchgate.net

Ecotoxicological Research on Tdcpp in Environmental Systems

Aquatic Organism Responses and Effects

Tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP) has been the subject of extensive ecotoxicological research due to its widespread detection in aquatic environments. Studies have revealed a range of adverse effects on various aquatic organisms, from primary producers like algae to vertebrates such as fish.

Algal Growth Inhibition and Photosynthetic Pathway Disruption

Research has demonstrated that TDCPP can significantly inhibit the growth of algae and interfere with their photosynthetic processes. In a study on the freshwater green alga Chlorella pyrenoidosa, TDCPP at concentrations below 10 ppm led to a reversible inhibition of algal growth, while complete inhibition was observed at 15 ppm. nih.gov This inhibition was not attributed to damage from reactive oxygen species but rather to the impairment of photosynthetic function, with the photosystem II (PSII) reaction center identified as the primary target. nih.gov The study suggested that the recovery from damage at lower concentrations might be due to the repair of photosynthetic function through the de novo biosynthesis of proteins in the chloroplast, particularly the replacement of the damaged PSII D1 protein. nih.gov

Similarly, in the marine diatom Phaeodactylum tricornutum, TDCPP exposure resulted in morphological damage and growth inhibition, with a 96-hour median effective concentration (EC50) of 3.71 mg L⁻¹. oup.com This was accompanied by a decrease in pigments and photosynthetic activity, indicating photosynthesis inhibition. oup.com Transcriptomic analysis of P. tricornutum revealed that genes related to photosynthesis were significantly altered under TDCPP stress, further confirming that this is a key target of TDCPP's toxicity in algae. oup.com

Interactive Table: Effects of TDCPP on Algal Species

Species Effect Key Findings
Chlorella pyrenoidosa (freshwater green alga) Growth inhibition, Photosynthetic impairment Reversible growth inhibition below 10 ppm; complete inhibition at 15 ppm. Primary target is the PSII reaction center. nih.gov
Phaeodactylum tricornutum (marine diatom) Growth inhibition, Morphological damage, Photosynthesis inhibition 96-hour EC50 of 3.71 mg L⁻¹. Decline in pigments and photosynthetic activity. oup.com

Invertebrate Sensitivity and Life Cycle Impacts

The impact of TDCPP extends to aquatic invertebrates, affecting their survival, growth, and reproduction. Whole-life-stage exposure of the freshwater crustacean Daphnia magna to TDCPP resulted in significant inhibition of growth and reproduction, as well as decreased survival in the later stages of exposure (≥32 days). ca.gov Interestingly, these adverse effects were not apparent in the early stages of exposure (<32 days), suggesting that standard short-term toxicity tests may not fully capture the environmental risk posed by TDCPP. ca.gov

In the marine realm, chronic exposure to TDCPP has been shown to adversely affect the life cycles of multiple invertebrate species. For the marine gastropod Crepidula onyx, exposure to TDCPP at concentrations of 1 and 10 μg L⁻¹ led to a significant reduction in larval and juvenile survival rates and shell length. nih.gov Furthermore, TDCPP induced abnormal embryonic development, resulting in non-viable broods and larval malformations. nih.gov Similarly, for the marine copepod Tigriopus japonicus, exposure to 10 μg L⁻¹ of TDCPP resulted in non-viable broods and a significant decrease in the number of eggs and nauplii. nih.gov

The marine rotifer Brachionus plicatilis also exhibited sensitivity to TDCPP. Exposure to concentrations of 0.42 and 4.20 μM inhibited filtration and ingestion rates, as well as average linear velocity, and led to reduced reproduction and population growth. wikipedia.org All tested concentrations of TDCPP suppressed acetylcholinesterase (AChE) activity, which is crucial for nerve function. wikipedia.org

Interactive Table: Life Cycle Impacts of TDCPP on Aquatic Invertebrates

Species Life Stage Affected Observed Effects
Daphnia magna (freshwater crustacean) Whole life stage Inhibited growth and reproduction; decreased survival at ≥32 days. ca.gov
Crepidula onyx (marine gastropod) Larval, Juvenile, Embryonic Reduced survival and shell length; abnormal embryonic development. nih.gov
Tigriopus japonicus (marine copepod) Reproductive Non-viable broods; reduced number of eggs and nauplii. nih.gov
Brachionus plicatilis (marine rotifer) All Inhibited feeding and swimming; reduced reproduction and population growth; suppressed AChE activity. wikipedia.org

Fish and Amphibian Developmental and Physiological Responses

Zebrafish (Danio rerio) have been extensively used as a model organism to study the developmental and physiological effects of TDCPP in vertebrates. Research has shown that TDCPP is the only one of four tested chlorinated phosphate esters to induce significant gross malformations and mortality in developing zebrafish embryos at high concentrations (50 µM) following exposure from 5.25 to 96 hours post-fertilization (hpf). researchgate.net The cleavage period of zebrafish embryogenesis has been identified as a particularly susceptible window to TDCPP-induced delays in the remethylation of the zygotic genome, which may be linked to enhanced developmental toxicity. researchgate.netresearchgate.net

Developmental exposure to TDCPP has been found to elicit overt toxicity in early life stage zebrafish, with concentrations ≥10 µM resulting in ≥75% mortality by 6 days post-fertilization (dpf) and severe malformations such as lordosis, scoliosis, craniofacial abnormalities, and edema. nih.gov Furthermore, long-term exposure to low concentrations of TDCPP (4, 20, and 100 μg/L) from 2 hpf until sexual maturation was found to impair reproduction in zebrafish. mdpi.com This included a significant reduction in fecundity, alterations in plasma estradiol (B170435) and testosterone (B1683101) levels in females, and histological changes such as the promotion of oocyte maturation in females and retardation of spermiation in males. mdpi.com The offspring (F1 generation) from exposed parents also exhibited reduced egg quality and increased malformation rates. mdpi.com

Recent studies have elucidated a specific molecular mechanism for TDCPP's neurodevelopmental toxicity in zebrafish. It has been revealed that TDCPP binds to the membrane thyroid hormone receptor, integrin αvβ₃, which in turn disrupts MAPK and calcium signaling pathways, leading to motor neuron developmental defects and impaired locomotor behavior. nih.govnih.gov

While zebrafish studies provide valuable insights into vertebrate toxicity, there is a notable lack of direct ecotoxicological research on the effects of TDCPP specifically on amphibians such as frogs and salamanders. The findings from zebrafish are often extrapolated to understand potential risks to amphibians due to their shared vertebrate ancestry and similar developmental processes in aquatic environments.

Avian Embryonic Development and Physiological Perturbations

In ovo exposure studies using domestic chicken (Gallus gallus domesticus) eggs have provided evidence of TDCPP's impact on avian embryonic development. Exposure to TDCPP resulted in significant decreases in head plus bill length, embryo mass, and gallbladder size. healthandenvironment.org It also led to reduced plasma free thyroxine (T4) levels, indicating a disruption of the thyroid hormone axis, which is critical for normal growth and development in birds. healthandenvironment.org The effects on the gallbladder suggest that the disturbance of lipid metabolism is a likely mechanism of TDCPP toxicity. healthandenvironment.org

A time-course study of TDCPP effects in chicken embryos revealed that the greatest dysregulation of genes occurred on day 8 of incubation, affecting those involved in phase I, II, and III metabolism. Gallbladder hypotrophy was observed by embryonic day 12, corroborating earlier findings. From days 12 to 19, genes associated with lipid homeostasis, steroid hormone metabolism, and oxidative stress were affected.

Terrestrial Ecosystem Interactions

The ecotoxicological effects of TDCPP are not limited to aquatic systems, as this compound can also impact terrestrial organisms.

Soil Organism Responses

Research on the effects of TDCPP on soil organisms has primarily focused on the earthworm Eisenia fetida. In a 28-day study, exposure to TDCPP in soil at concentrations of 500 and 5000 ng/g significantly lowered the average body mass of the earthworms. The highest concentration also significantly decreased the number of juveniles produced per earthworm. Physical abnormalities such as seminal vesicle injury, skin lesions, and muscle atrophy were also observed. Transcriptomic and metabolomic analyses indicated that TDCPP exposure affected the hormone biosynthesis pathway, leading to the inhibition of reproduction, and impacted the phosphatidylinositol signaling system and arachidonic acid metabolism pathway, which can be attributed to the observed growth inhibition.

**Interactive Table: Effects of TDCPP on the Earthworm *Eisenia fetida***

Parameter Effect Key Findings
Growth Inhibition Significant reduction in average body mass at 500 and 5000 ng/g.
Reproduction Inhibition Significant decrease in the number of juveniles at 5000 ng/g.
Physical Condition Damage Observed seminal vesicle injury, skin lesions, and muscle atrophy.
Molecular Pathways Disruption Affected hormone biosynthesis, phosphatidylinositol signaling, and arachidonic acid metabolism.

Plant Uptake and Effects

The accumulation of TDCPP in plants and its subsequent effects on their physiological processes are a growing area of concern. Research has demonstrated that various plant species can absorb this compound from the soil and water, leading to a range of phytotoxic effects.

Studies on rice (Oryza sativa L.) have shown that seedlings can take up and accumulate TDCPP. This uptake can be influenced by the presence of other environmental contaminants, such as heavy metals. For instance, the presence of zinc (Zn2+) has been observed to promote the accumulation of TDCPP in rice roots. Conversely, cadmium (Cd2+) has been found to inhibit the accumulation of TDCPP in these plants.

While detailed quantitative data across a wide range of terrestrial plant species remains an area of ongoing research, the available findings highlight the potential for TDCPP to enter the food chain through plant uptake and to adversely affect primary productivity in both aquatic and terrestrial ecosystems.

Data on the Phytotoxic Effects of TDCPP on Plants

Plant Species Exposure Concentration Observed Effects
Rice (Oryza sativa L.) Not specified Uptake and accumulation in roots; interaction with heavy metals affecting accumulation rates.
Marine Alga (Phaeodactylum tricornutum) 4 mg L⁻¹ Morphological damage, growth inhibition, decline in pigments and photosynthetic activity.

Microbial Community Dynamics

The introduction of TDCPP into soil and sediment environments can significantly alter the structure and function of microbial communities. These communities are vital for numerous ecosystem processes, including nutrient cycling and the degradation of organic matter.

Research has identified specific microorganisms capable of degrading TDCPP. For example, bacterial strains such as Sphingobium sp. strain TCM1 and Sphingomonas sp. strain TDK1 have been shown to utilize TDCPP as a source of phosphorus. These bacteria can break down the compound, indicating a potential for natural attenuation in contaminated environments. The degradation process often involves the cleavage of the phosphate ester bonds.

The functional potential of the microbial community can also be altered. The presence of a contaminant like TDCPP can lead to an increase in the abundance of genes associated with stress response and the degradation of xenobiotics. Conversely, it may negatively impact genes related to other crucial functions like nitrogen fixation or carbon cycling, potentially disrupting these essential ecosystem services. The specific functional shifts in soil microbial communities in response to TDCPP contamination are an active area of ecotoxicological research.

Observed Effects of TDCPP on Microbial Communities

Microbial Group/Community Exposure Conditions Observed Effects
Sphingobium sp. strain TCM1 Laboratory culture with TDCPP as sole phosphorus source Degradation of TDCPP.
Sphingomonas sp. strain TDK1 Laboratory culture with TDCPP as sole phosphorus source Degradation of TDCPP.

Remediation and Mitigation Strategies for Tdcpp Contamination

Advanced Oxidation Processes (AOPs) for TDCPP Removal

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like TDCPP. researchgate.netrhhz.net These methods have shown promise in breaking down the complex structure of TDCPP into less harmful compounds. researchgate.net

Electrochemical oxidation has emerged as an effective method for the degradation of TDCPP in aqueous solutions. rhhz.net This technique utilizes an anode material to generate powerful oxidizing agents, primarily free hydroxyl radicals (•OH), which then attack and decompose the target pollutant molecules. rhhz.net

One study investigated the electrochemical oxidation of TDCPP using a Ti/SnO2-Sb/La-PbO2 anode. The results demonstrated that the degradation of TDCPP follows pseudo-first-order kinetics. rhhz.net The efficiency of the process was found to be highly dependent on the applied current density; for instance, after 20 minutes of reaction, the degradation efficiency increased from 21.9% at 5 mA/cm² to 89.7% at 25 mA/cm². rhhz.net Quenching experiments confirmed that the hydroxyl radical was the dominant species responsible for the oxidation, with a relative contribution rate of 60.1%. rhhz.net During the process, five major intermediate products were identified, which were further degraded with prolonged reaction time. rhhz.net While effective, achieving complete removal through electrochemical AOPs can require extended durations of up to 180 minutes and involve complex setups. acs.org

Table 1: Electrochemical Oxidation of TDCPP - Conditions and Efficiency

ParameterCondition/ValueSource
Anode MaterialTi/SnO₂-Sb/La-PbO₂ rhhz.net
KineticsPseudo-first-order rhhz.net
Reaction Rate Constant (k)0.0332 min⁻¹ (at 10 mA/cm²) rhhz.net
Dominant OxidantHydroxyl Radical (•OH) rhhz.net
Degradation Efficiency (at 20 min)76.3% (at 15 mA/cm²) rhhz.net
Detoxification Efficiency (at 180 min)78.1% rhhz.net

Photocatalytic degradation is another promising AOP for TDCPP removal, utilizing semiconductor materials that, when irradiated with light of sufficient energy, generate electron-hole pairs that lead to the formation of reactive oxygen species. acs.org Titanium dioxide (TiO₂), particularly in its P25 nanoparticle form, is a widely used photocatalyst due to its efficiency, stability, and low cost. acs.org

Research has demonstrated that a UV/TiO₂ system can achieve complete degradation of TDCPP within 60 minutes under specific laboratory conditions. acs.org The degradation rate is influenced by several factors: it decreases with higher initial TDCPP concentrations but increases with a higher dosage of the TiO₂ catalyst. acs.org Acidic conditions were found to enhance the photodegradation process. acs.org However, the presence of certain substances can hinder efficiency. Humic acid and inorganic ions such as chloride (Cl⁻) and bromide (Br⁻) can act as radical scavengers or occupy active sites on the catalyst surface, thereby inhibiting the degradation of TDCPP. acs.orgresearchgate.net The primary degradation mechanism involves the attack by hydroxyl radicals, leading to hydroxylation, oxidation, dechlorination, and dealkylation of the TDCPP molecule before its complete mineralization. daneshyari.com

Table 2: Comparison of AOPs for TDCPP Degradation

AOP StrategyEfficiencyReaction TimeKey FindingsSource
UV/P25 TiO₂100%60 minHighest observed rate constant (0.0613 min⁻¹). acs.org
Electrochemical AOP (EAOP)100%180 minInvolved more complex setups and higher current densities. acs.org
UV/H₂O₂Comparable or lower than UV/TiO₂Longer reaction timesRequired higher oxidant dosages. acs.org
UV/O₃30%120 minDemonstrated limited degradation. acs.org

Biological Remediation Approaches

Biological remediation utilizes microorganisms or their enzymes to break down environmental pollutants. While TDCPP is generally considered resistant to biodegradation, specific microbial pathways for its removal are being explored. nih.govresearchgate.net

Conventional wastewater treatment systems (WWTS) have shown poor efficacy in removing TDCPP. canada.cahealth.state.mn.usrsc.org Studies conducted at various WWTS have reported minimal to no elimination of chlorinated flame retardants, including TDCPP. rsc.orgnau.edu In some cases, the concentration of TDCPP in the effluent was observed to be higher than in the influent, suggesting a lack of degradation and potential accumulation within the system. nau.edu

Due to its chemical properties, specifically a higher octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc), TDCPP has a significant tendency to partition from the water phase onto solid particles. canada.ca Consequently, it is often found adsorbed to sewage sludge and biosolids produced during wastewater treatment. canada.ca This partitioning behavior means that while TDCPP may be removed from the liquid effluent, it is transferred to biosolids, which can lead to soil contamination if these solids are applied to land. canada.ca

Despite its general persistence, specific bacterial strains capable of degrading TDCPP have been isolated and identified, offering a potential avenue for targeted bioremediation. researchgate.net Research has shown that certain bacteria can utilize organophosphorus flame retardants as a source of phosphorus, particularly under phosphate-limiting conditions. researchgate.net

One notable study successfully isolated a bacterial strain, identified as Sphingomonas sp. strain TDK1, which demonstrated the ability to degrade TDCPP. researchgate.net Enrichment cultures utilizing this strain were shown to effectively break down TDCPP when it was supplied as the sole phosphorus source. researchgate.net This suggests that bioaugmentation, the introduction of specialized microorganisms into a contaminated site, could be a viable strategy for TDCPP remediation.

Table 3: Microbial Degradation of TDCPP

MicroorganismConditionFindingSource
Sphingomonas sp. strain TDK1Used as sole phosphorus sourceDemonstrated ability to degrade TDCPP. researchgate.net
Activated SludgeGeneral biodegradation studiesTDCPP shows resistance to degradation. nih.gov

Source Reduction and Prevention Strategies

The primary approach to mitigating the environmental and health risks associated with Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is through source reduction and prevention. This involves a multi-faceted strategy focused on regulatory action, material substitution, and innovative manufacturing practices to eliminate or reduce the use of TDCPP in industrial processes and consumer products. Since TDCPP is an additive flame retardant, it is not chemically bonded to the materials it treats, making it more likely to be released into the environment over the product's lifetime. myhfa.orgwikipedia.org Consequently, preventing its initial use is the most effective mitigation strategy.

Regulatory and Policy Drivers

A significant catalyst for the reduction of TDCPP has been regulatory pressure and updated flammability standards. Historically, the widespread use of flame retardants like TDCPP in North America was driven by California's Technical Bulletin 117 (TB 117), a standard established in 1975. greensciencepolicy.orgca.gov This regulation required the polyurethane foam inside furniture to withstand a small open flame for 12 seconds, which furniture manufacturers typically met by adding chemical flame retardants directly to the foam. greensciencepolicy.orgca.gov

In 2013, California revised this standard, introducing TB 117-2013. myhfa.orggreensciencepolicy.org This new standard shifted the requirement from an open-flame test on the foam to a smolder test for upholstery components like fabric, filling, and barriers. ca.govgreensciencepolicy.org This change was crucial as it allowed manufacturers to meet fire safety requirements without the mandatory use of chemical flame retardants. myhfa.orggreensciencepolicy.org Instead, compliance could be achieved through the use of smolder-resistant cover fabrics or the inclusion of a barrier material, such as polyester (B1180765) batting, between the cover fabric and the filling foam. greensciencepolicy.orgcanada.ca Following this change, studies have shown a decrease in the concentration of flame retardants in dust collected from spaces furnished under the new standard. acs.org A 2016 study screening polyurethane foam products found a significant decrease in the application of flame retardants in furniture after the implementation of TB 117-2013. duke.eduduke.edu

The U.S. Consumer Product Safety Commission (CPSC) has also moved towards national standards that align with California's updated approach. The federal standard 16 CFR Part 1640 for the flammability of upholstered furniture now requires compliance with TB 117-2013. cpsc.gov

In addition to revised flammability standards, numerous jurisdictions have implemented explicit bans or restrictions on TDCPP in specific product categories, particularly those intended for children. These policy actions have been instrumental in driving manufacturers to seek alternatives.

Regulatory Actions and Restrictions on TDCPP

JurisdictionRegulation/ActionRestriction DetailsAffected Products
CaliforniaProposition 65Listed as a chemical known to cause cancer in 2011. myhfa.orgwikipedia.orggreensciencepolicy.org Requires businesses to provide warnings about significant exposures.All products containing TDCPP.
CaliforniaAssembly Bill 2998As of 2020, prohibits the sale of new upholstered furniture, certain children's products, and mattress foam containing more than 0.1% of listed flame retardants, including TDCPP. canada.caUpholstered furniture, reupholstered furniture components, foam in mattresses, and certain children's products for residential use.
WashingtonState Law (2016)Prohibits concentrations greater than 1000 ppm (0.1%). canada.caChildren's products and residential upholstered furniture. canada.ca
MarylandState Law (2014)Prohibits concentrations above 0.1% by weight. canada.caProducts for children under age 3. canada.ca
VermontState Law (2013)Prohibits concentrations greater than 0.1% by weight. canada.caProducts for children under 12 and residential upholstered furniture. canada.ca
CanadaChemicals Management PlanProposed that TDCPP may be harmful to human health, considering regulatory or non-regulatory actions to reduce dermal exposure. canada.cacanada.caProducts made with polymeric foams (e.g., upholstered furniture, mattresses, mattress toppers). canada.cacanada.ca

Material Substitution and Alternatives

The move away from TDCPP has spurred research and adoption of a range of alternatives. These can be broadly categorized as chemical substitutes and non-chemical material solutions.

Chemical Alternatives: Following the phase-out of polybrominated diphenyl ethers (PBDEs) in 2004, TDCPP became a primary replacement in polyurethane foam. greensciencepolicy.orgnih.gov As concerns about TDCPP grew, the market shifted again towards other organophosphate flame retardants (OPFRs) and non-halogenated alternatives. nih.gov

Other Organophosphate Flame Retardants (OPFRs): Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) has been a common replacement for TDCPP. duke.eduduke.eduacs.org However, some OPFRs are also associated with health concerns, leading to questions about whether they are regrettable substitutions. nih.govacs.org

Non-Halogenated Flame Retardants: These include phosphorus-based compounds like resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and inorganic flame retardants like aluminum hydroxide (B78521). chemsec.org Bio-based flame retardants derived from natural materials such as lignin, cellulose, and phytic acid are also emerging as greener alternatives. nih.gov For instance, lignin-derived flame retardants have been shown to improve the fire resistance of polypropylene. nih.gov

Non-Chemical Alternatives: A key prevention strategy is to design products that meet fire safety standards without any added flame retardant chemicals. acs.org

Inherently Flame-Resistant Materials: The use of cover fabrics that are naturally more resistant to smoldering, such as wool or certain synthetic materials, can preclude the need for treating the underlying foam.

Barrier Technologies: As enabled by TB 117-2013, manufacturers can use fire-resistant barriers, which are layers of material placed between the flammable foam and the outer fabric cover. greensciencepolicy.orgcanada.ca Materials like polyester batting can serve as an effective barrier. greensciencepolicy.org This design strategy contains a potential fire at the surface, preventing it from reaching the more flammable core material.

Selected Alternatives to TDCPP in Products

Alternative TypeSpecific Example(s)Mechanism/ApplicationCommon Use
Organophosphate Flame Retardant (Halogenated)Tris(1-chloro-2-propyl) phosphate (TCPP)Additive chemical mixed into foam. quimidroga.com One of the most common replacements for TDCPP. acs.orgFlexible and rigid polyurethane foam. quimidroga.com
Organophosphate Flame Retardant (Non-Halogenated)Resorcinol bis(diphenyl phosphate) (RDP), Triphenyl phosphate (TPP)Additive chemical often used in engineering plastics. chemsec.orgnih.govElectronics, engineering plastics. chemsec.orgnih.gov
Inorganic Flame RetardantsAluminum hydroxide, Magnesium hydroxideAdditive chemical that works by releasing water upon heating, cooling the material. epa.govPlastics, coatings. epa.gov
Nitrogen-Based Flame RetardantsMelamine and its derivativesOften used in combination with phosphorus-based retardants. epa.govPolyurethane foams, plastics. epa.gov
Bio-Based Flame RetardantsLignin, Cellulose, Phytic AcidDerived from natural sources and incorporated into materials. nih.govEmerging use in bioplastics and papers. nih.gov
Non-Chemical Material SolutionPolyester batting, Wool, inherently resistant fabricsUsed as a barrier layer between foam and cover fabric or as the cover fabric itself. greensciencepolicy.orgUpholstered furniture. greensciencepolicy.org

Innovative Product Design and Manufacturing Practices

Beyond direct substitution, source reduction of TDCPP is being achieved through innovative product design and improved industrial practices.

Redesigning for Inherent Safety: Some companies are redesigning products to reduce their flammability from the outset. One example involves redesigning electronics to house the power supply externally, which reduces the internal heat source and thus the need for flame retardants in the plastic casing. acs.org

Improving Operating Practices: In industrial settings where TDCPP might still be used or was used historically, preventing its release into the environment is critical. This includes measures to control its emission from materials during manufacturing and processing. nih.gov Industrial wastewater can be a source of TDCPP release, and while treatment facilities can remove a small amount, they are not completely effective. health.state.mn.us Therefore, preventing the chemical from entering the waste stream in the first place is paramount.

Consumer Choice and Labeling: Laws such as California's SB 1019, which requires a label on upholstered furniture stating whether the item contains added flame retardants, empower consumers to choose products free from these chemicals. greensciencepolicy.org This increased transparency and consumer demand for safer products further incentivizes manufacturers to abandon TDCPP and similar chemicals. myhfa.orggreensciencepolicy.org

By combining regulatory mandates, the adoption of safer chemical and non-chemical alternatives, and a shift in design philosophy, industries are actively reducing and preventing TDCPP contamination at its source.

Scientific Basis for Regulatory Considerations and Risk Characterization

Data-Driven Frameworks for Environmental Risk Assessment of TDCPP

Environmental risk assessment for TDCPP relies on data-driven frameworks that evaluate its fate, transport, and ecotoxicity to determine potential harm to ecosystems. cdc.gov These frameworks integrate data on the chemical's properties, its behavior in various environmental media, and its effects on organisms.

The environmental fate of TDCPP is a key consideration in risk assessment. It is known to be persistent in the environment, degrading slowly and not being readily broken down by most wastewater treatment processes. health.state.mn.uswikipedia.org This persistence means it can remain in the environment for extended periods, leading to long-term exposure potential for wildlife. health.state.mn.us TDCPP can enter surface water from industrial and household wastewater and can leach into groundwater from landfills. health.state.mn.us

Ecotoxicity studies form a critical part of the risk assessment framework. Laboratory studies have shown that TDCPP can be harmful to aquatic organisms, including fish. health.state.mn.uscanada.ca Research on zebrafish, a common model organism, has revealed that exposure to TDCPP can lead to severe malformations and even death, particularly when exposure occurs during early embryonic development. wikipedia.org Furthermore, studies suggest that even at very low, environmentally relevant concentrations, TDCPP may interfere with normal endocrine function in fish embryos. health.state.mn.usbioengineer.org A recent study highlighted that TDCPP's neurotoxic effects are mediated through direct interaction with the integrin αvβ3 membrane receptor, disrupting key signaling pathways involved in neuronal development. bioengineer.org

Quantitative risk assessment models use this ecotoxicity data to derive safety thresholds. For instance, one study calculated the hazardous concentration for 5% of species (HC5) based on growth and development toxicity data to be 33.33 ng/L. nih.gov By comparing this value to measured environmental concentrations, a margin of safety (MOS) can be calculated. nih.gov When the MOS is below 1, it indicates that the ecological risk cannot be neglected, as was found to be the case for TDCPP's developmental toxicity. nih.gov

Table 1: Environmental Properties and Fate of TDCPP

This interactive table summarizes key environmental characteristics of TDCPP.

PropertyDescriptionSource(s)
Persistence TDCPP is resistant to biodegradation and hydrolysis, leading to its persistence in soil and water systems. health.state.mn.usct.gov health.state.mn.usct.gov
Bioaccumulation The chemical has a relatively high octanol-water partition coefficient (Kow), suggesting a potential for bioconcentration in fish and other species. ct.gov However, it is reported to be rapidly metabolized by fish, which may limit accumulation. canada.cawho.int canada.cact.govwho.int
Environmental Transport As an additive flame retardant, TDCPP leaches from products into dust and air. nih.govwikipedia.org It is found in surface water, groundwater, and wastewater effluent. health.state.mn.us health.state.mn.usnih.govwikipedia.org
Degradation TDCPP is not readily degraded under most conditions and is only partially removed by conventional wastewater treatment. health.state.mn.uswikipedia.org health.state.mn.uswikipedia.org

Table 2: Ecotoxicity of TDCPP in Freshwater Organisms

This interactive table presents findings from ecotoxicity studies on TDCPP.

OrganismEffectFindingsSource(s)
Fish (General) General ToxicityLaboratory studies show TDCPP harms fish and other aquatic animals. health.state.mn.us It has demonstrated considerably high toxicity to aquatic organisms. canada.ca health.state.mn.uscanada.ca
Zebrafish (Danio rerio) Developmental ToxicityExposure caused severe malformations and death in developing embryos. wikipedia.org wikipedia.org
Zebrafish (Danio rerio) Endocrine DisruptionLow-level exposure may interfere with normal endocrine function in embryos. health.state.mn.us Exposure altered mRNA expression of genes regulating thyroid function and changed thyroid hormone levels. wikipedia.org health.state.mn.uswikipedia.org
Zebrafish (Danio rerio) NeurotoxicityTDCPP exposure led to motor neuron developmental defects and impaired locomotor activity by disrupting MAPK and calcium signaling pathways. bioengineer.org bioengineer.org
Birds (Chicken Embryos) Developmental ToxicityEmbryonic exposure resulted in abnormal development, including decreased body weight and altered thyroid hormone levels. wikipedia.org wikipedia.org

Scientific Evidence Supporting Policy Decisions

Policy decisions regarding the regulation of TDCPP are informed by a substantial body of scientific evidence demonstrating its widespread presence in human environments and its potential health risks. This evidence is derived from human biomonitoring, environmental monitoring, and toxicological studies.

Human exposure to TDCPP is widespread. The chemical is frequently detected in the dust of homes, offices, cars, and daycare centers. nih.govhealthvermont.govct.govgreensciencepolicy.org Because it is an additive flame retardant, it leaches from consumer products like furniture and baby items into indoor air and dust, which serve as primary exposure pathways through inhalation and ingestion. nih.govireadlabelsforyou.comnih.gov Consequently, TDCPP and its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), have been found in human urine, breast milk, and adipose tissue. nih.govmdpi.com Studies have shown that infants and children may have higher exposures due to hand-to-mouth behaviors and proximity to treated products on the floor. ct.govmdpi.com

Toxicological research provides the basis for health hazard characterization. Long-term animal studies have linked TDCPP exposure to an increased incidence of tumors in the liver, kidneys, and testes in rats. health.state.mn.usct.gov This evidence led the state of California to list TDCPP as a chemical known to cause cancer under Proposition 65 in 2011. nih.govwikipedia.orgca.gov In addition to its carcinogenic potential, TDCPP is considered a genotoxicant, meaning it can damage DNA. health.state.mn.usct.gov Its metabolites have also been shown to be mutagenic in bacterial tests. wikipedia.orgnih.gov Further research points to TDCPP as a potential endocrine disruptor and neurotoxicant. nih.govbioengineer.org In vitro studies using human cells have demonstrated that TDCPP can induce toxicity in liver, kidney, and neuronal cells. bioengineer.orgmdpi.comnih.gov

This accumulation of scientific data has driven policy actions. Several U.S. states, including Vermont and Washington, have banned or restricted the use of TDCPP in certain consumer products, particularly those intended for children. healthvermont.govct.govtoxicfreefuture.org The U.S. Consumer Product Safety Commission (CPSC) has also assessed its risks. researchgate.net While some international bodies concluded years ago that the chemical was safe for its intended uses, more recent data on its toxicity and exposure have led to re-evaluation and stricter regulations in many jurisdictions. nih.govcanada.ca

Table 3: TDCPP Concentrations in Environmental and Human Samples

This interactive table shows the range of TDCPP concentrations detected in various samples.

Sample TypeLocation(s)Concentration RangeSource(s)
House Dust USA (Boston)<0.090 to 56 µg/g greensciencepolicy.org
House Dust USAMedian: 1.6 ppm; Max: 101 ppm ct.gov
Office Dust USAGeometric Mean: 1.3 µg/g researchgate.net
Daycare Dust USAGeometric Mean: 6 µg/g researchgate.net
Human Urine (BDCPP Metabolite) USA<62.1 to 25,000 pg/mL nih.gov
Human Breast Milk Globalup to 162 ng/g lipid weight mdpi.com
Human Adipose Tissue Globalup to 260 ng/g mdpi.com
Surface Water Globalup to tens of µg/L bioengineer.org

Table 4: Summary of Key Toxicological Findings for TDCPP

This interactive table summarizes health effects observed in scientific studies.

EndpointModel SystemKey FindingsSource(s)
Carcinogenicity Rats (oral exposure)Increased incidence of liver, kidney, and testicular tumors. health.state.mn.ushealthvermont.govct.gov Listed as a carcinogen under California's Proposition 65. ca.gov health.state.mn.ushealthvermont.govct.govca.gov
Genotoxicity In vitro (Ames test, mammalian cells)Metabolites are mutagenic. wikipedia.orgnih.gov Mixed results in various genotoxicity tests, but clear positive results in some, including bacterial and mammalian cell mutagenicity. ct.gov wikipedia.orgct.govnih.gov
Endocrine Disruption Zebrafish, Human CellsDisrupts thyroid hormone levels and function. wikipedia.org Studies indicate it may disrupt normal endocrine function. health.state.mn.us health.state.mn.uswikipedia.org
Neurotoxicity Zebrafish, Rat PC12 cellsCauses developmental neurotoxicity by disrupting critical signaling pathways. bioengineer.org Inhibited cell proliferation and altered gene expression in neuronal cells. mdpi.com bioengineer.orgmdpi.com
Reproductive Toxicity RatsKidney and male reproductive organs are sensitive targets for TDCPP toxicity. health.state.mn.us health.state.mn.us
Hepatotoxicity (Liver) Human HepG2 cellsInduced cytotoxicity, oxidative stress, and DNA damage at higher concentrations. mdpi.comnih.gov mdpi.comnih.gov

Comparative Analysis with Legacy and Emerging Flame Retardants

The regulatory and market shift away from legacy flame retardants, such as polybrominated diphenyl ethers (PBDEs), led to the increased use of alternatives like TDCPP. ct.govgreensciencepolicy.org This transition necessitates a comparative analysis to understand whether these replacements offer a reduced risk profile. TDCPP is often compared with both the legacy PBDEs it replaced and with other organophosphate flame retardants (OPFRs) that are used concurrently.

Compared to legacy PBDEs, TDCPP has different physical and chemical properties that influence exposure and bioaccumulation. While PBDEs are known to be highly persistent and can bioaccumulate in the body for years, TDCPP is believed to have a much shorter half-life in the body, on the order of hours or days. nih.gov However, TDCPP's use as an additive flame retardant in polyurethane foam is similar to that of the PentaBDE commercial mixture, leading to comparable exposure pathways via dust and air. nih.govgreensciencepolicy.org Toxicological comparisons suggest that some OPFRs, including certain aromatic OPFRs, may have levels of toxicity comparable to PBDEs for specific endpoints like larval development and reproduction in the nematode C. elegans. nih.gov

TDCPP is also structurally related to other chlorinated OPFRs, such as tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP), sometimes referred to collectively as "chlorinated tris". wikipedia.org Comparative studies show differences in their toxicity and physical properties. For example, TCEP and TCPP are significantly more volatile than TDCPP, which may suggest a higher risk of exposure through inhalation for those compounds. wikipedia.orgireadlabelsforyou.com In terms of toxicity, one study on human intestinal flora and Caco-2 cells found that TDCPP exhibited the strongest toxicity among the three, disrupting cellular homeostasis at a concentration of 10 μM. mdpi.com Another study found TCPP to be more toxic than TCEP to peripheral blood mononuclear cells. mdpi.com These comparisons highlight that simply replacing one flame retardant with another from the same chemical class does not guarantee a safer profile and that each substance requires its own thorough risk assessment.

Table 5: Comparative Toxicity of TDCPP and Other Flame Retardants

This interactive table provides a comparative overview of the toxicity of different flame retardants.

Flame Retardant ClassChemical(s)Key Comparative Toxicity FindingsSource(s)
Legacy BFRs PBDEs (e.g., PentaBDE, DE-71)In C. elegans, some aromatic OPFRs showed toxicity comparable to PBDEs for development and reproduction endpoints. nih.gov PBDEs reduced feeding at lower concentrations than any OPFR. nih.gov nih.gov
Chlorinated OPFRs TCEP, TCPPTDCPP is structurally related to TCEP and TCPP. wikipedia.org TDCPP showed the highest toxicity to intestinal cells compared to TCEP and TCPP. mdpi.com TCPP was more toxic than TCEP to human blood cells. mdpi.com wikipedia.orgmdpi.com
Aromatic OPFRs Triphenyl phosphate (TPHP)TPHP inhibited larval development in C. elegans at levels comparable to PBDEs. nih.gov nih.gov

Table 6: Mentioned Chemical Compounds

Emerging Research Areas and Future Directions in Tdcpp Studies

Advanced In Vitro and In Silico Modeling in Toxicological Research

The limitations of traditional animal testing and simplistic two-dimensional (2D) cell cultures have propelled the development of more sophisticated, human-relevant models for toxicological assessment. healthvermont.govnih.govnih.govnih.gov These advanced systems aim to better replicate human physiology, offering more accurate predictions of a chemical's effects. nih.govresearchgate.net

Future research on TDCPP is increasingly leveraging advanced in vitro models such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip (OOC) platforms. healthvermont.govnih.govresearchgate.net These models provide a more physiologically relevant environment by incorporating multiple cell types in a defined 3D architecture, which allows for longer-term studies of cellular function and toxicity. nih.gov For example, gut-liver-on-a-chip models can simulate the absorption and metabolism of ingested substances like TDCPP, providing critical insights into organ-specific toxicity, such as drug-induced liver injury (DILI). healthvermont.govnih.gov The use of induced pluripotent stem cells (iPSCs) is another key advancement, allowing researchers to create patient-specific or organ-specific cells (e.g., cardiomyocytes, neurons, hepatocytes) for toxicity testing. researchgate.net

Complementing these laboratory models are in silico or computational approaches. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help predict the biological activity of TDCPP and related compounds based on their chemical structures. researchgate.net Furthermore, Physiologically Based Pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion of TDCPP in the body. researchgate.net A significant development is the use of the quantitative adverse outcome pathway (qAOP) framework, which provides a conceptual model to link a molecular initiating event, such as TDCPP binding to a receptor, to an adverse outcome at the organism level through a series of measurable key events. mdpi.com The integration of these advanced in vitro and in silico methods is crucial for enabling high-throughput screening (HTS) and building a more comprehensive and predictive understanding of TDCPP's toxicological profile. healthvermont.govnih.gov

Omics Technologies Integration (e.g., Transcriptomics, Metabolomics, Lipidomics)

"Omics" technologies offer a powerful, systems-biology approach to unravel the complex molecular mechanisms underlying TDCPP toxicity. By simultaneously analyzing thousands of biological molecules, these methods provide a holistic view of how cells and organisms respond to chemical exposure.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying the genes and signaling pathways affected by TDCPP. ca.gov Studies using RNA-sequencing on human cell lines like HeLa and HepG2 have revealed that TDCPP exposure alters the expression of numerous genes. ca.govcanada.casemanticscholar.org For instance, research has shown that TDCPP can upregulate genes involved in human cancer pathways and perturb global transcriptomic profiles after both short and prolonged exposure. ca.govcanada.casemanticscholar.org In zebrafish, transcriptomic analysis has been used to identify changes in signaling pathways related to neurodevelopmental defects caused by TDCPP. mdpi.com

Metabolomics and Lipidomics focus on the global profiling of metabolites and lipids, respectively. This approach has provided direct evidence of TDCPP's ability to disrupt cellular metabolism. An untargeted metabolomics study on the microalga Scenedesmus obliquus found that TDCPP exposure led to significant disruption of membrane lipids, identifying 52 distinct lipids and 6 polar metabolites that were altered. researchgate.net This research suggests that TDCPP compromises the integrity of the plasma membrane. researchgate.net In mouse models, metabolomic analysis of liver microsomes has also been employed to understand its bioaccumulation potential. escholarship.org Furthermore, lipidomic analysis in human lung cell (A549) 3D models has identified significant disruptions in lipid metabolism, particularly affecting triacylglycerols, diacylglycerols, ceramides, and other phospholipids (B1166683) following TDCPP exposure. wikipedia.org

Proteomics , the large-scale study of proteins, has also been integrated with these other omics technologies. Combined with transcriptomics, it helps to delineate the complete signaling cascades, from gene to protein, that are disrupted by TDCPP. mdpi.com

Table 1: Summary of Omics-Based Research Findings on TDCPP

Omics TechnologyModel Organism/SystemKey FindingsReference
Transcriptomics (RNA-seq)HeLa CellsRevealed global transcriptomic perturbation signatures and identified differentially expressed genes after short (2h) and prolonged (24h) exposure. ca.gov
Transcriptomics (qPCR array)HepG2 Cells (Human Liver)Upregulation of 11 genes and downregulation of two genes associated with the human cancer pathway. canada.casemanticscholar.org
Transcriptomics & ProteomicsZebrafishElucidated changes in signaling pathways, including MAPK and calcium signaling, related to neurodevelopmental defects. mdpi.com
Metabolomics/LipidomicsScenedesmus obliquus (Microalga)Identified 52 lipids and 6 polar metabolites that were altered, indicating disruption of membrane lipids and plasma membrane damage. researchgate.net
LipidomicsA549 Cells (Human Lung)Showed significant disruptions in lipid metabolism, particularly in triacylglycerols, diacylglycerols, and ceramides. wikipedia.org

Long-Term and Low-Dose Exposure Research

While early toxicological studies often relied on acute, high-dose exposures, there is a growing consensus that this approach may not accurately reflect the risks posed by persistent environmental contaminants like TDCPP. Humans and wildlife are typically exposed to low concentrations over extended periods. Consequently, research is shifting to investigate the subtle but potentially significant effects of long-term and low-dose TDCPP exposure. mdpi.comresearchgate.net

Studies have shown that the effects of TDCPP can be dose-dependent, with different outcomes at low versus high concentrations. For example, research on a human kidney cell line demonstrated that low micromolar concentrations of TDCPP inhibited cell growth (a cytostatic effect), whereas much higher concentrations were required to induce outright cell death (a cytotoxic effect). oup.comhealth.state.mn.us This suggests that chronic exposure to low levels could disrupt cell physiology and function even in the absence of immediate toxicity. oup.com

Developmental studies are particularly crucial in this area. In zebrafish, long-term exposure to TDCPP at very low concentrations (in the micrograms per liter range) has been shown to disrupt hormone balances. researchgate.net Other research on zebrafish found that developmental exposure to low doses of TDCPP resulted in hyperactivity, while higher doses led to hypoactivity. These findings are significant because the effective concentrations in some studies overlap with levels detected in contaminated aquatic environments. mdpi.com Chronic exposure studies in rodents have also linked TDCPP to the formation of tumors in the liver and brain over a two-year period. This body of research underscores the necessity of designing studies that mimic realistic human exposure scenarios to fully understand the health risks associated with TDCPP.

Mixture Toxicity and Co-Exposure Studies

In the real world, exposure to a single chemical is rare. Organisms are typically exposed to a complex mixture of environmental contaminants. TDCPP is often found alongside other organophosphate flame retardants (OPFRs), such as tris(2-chloroethyl) phosphate (B84403) (TCEP) and tris(chloropropyl) phosphate (TCPP), as they are used in similar products. ca.govresearchgate.net This has led to an emerging research focus on mixture toxicity and the potential for synergistic or additive effects.

Understanding the combined effects of these chemicals is critical because the toxicity of a mixture can be greater than the sum of its individual components. Research has begun to explore the co-exposure of TDCPP with other OPFRs. For instance, a study on PC12 neuronal cells investigated the toxic effects of TDCPP and TCEP, revealing that both compounds induced apoptosis and altered the expression of genes and proteins related to neurodevelopment. ca.gov Another study highlighted the need for ecological risk assessments to consider the combined effects of multiple pollutants. researchgate.net

Recent work has specifically investigated the systems biological understanding of synergism between TDCPP and triphenyl phosphate (TPP), another common OPFR. escholarship.org The results of such studies are vital for developing more accurate risk assessment frameworks that account for real-world exposure scenarios. wikipedia.org Future research will need to expand to include more complex mixtures, different ratios of chemicals, and various biological models to better predict the health risks associated with cumulative environmental exposures.

Sustainable Alternatives and Green Chemistry Research Perspectives

In response to the health and environmental concerns associated with TDCPP and other halogenated flame retardants, a significant area of research is now dedicated to the development of safer, sustainable alternatives. This field is guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Research into alternatives is proceeding along several paths:

Inherently Non-Flammable Materials : One of the most promising long-term goals is to develop polymers and materials for electronics, furniture, and construction that are inherently flame-resistant, thereby eliminating the need for additive flame retardant chemicals altogether. escholarship.org

Non-Chemical Solutions : Another approach involves re-evaluating flammability standards and using alternative fire safety solutions like fire-blocking barrier fabrics in furniture, which can insulate flammable cushioning materials without the use of chemical additives. escholarship.org

Green Flame Retardants : There is extensive research into "green" flame retardants that are derived from renewable sources or synthesized using environmentally benign processes.

Bio-based Retardants : These utilize natural materials such as lignin, phytic acid (phytate), and even waste materials like fly ash as a basis for new flame retardant formulations.

Mineral-Based Retardants : Compounds like ammonium (B1175870) polyphosphate and magnesium hydroxide (B78521) are used as halogen-free alternatives that function through different, often less toxic, mechanisms. oup.com

Innovative Synthesis : A recent study detailed the synthesis of a novel biomass-derived flame retardant containing phosphorus, nitrogen, and silicon, designed to be covalently bonded within a waterborne polyurethane network, making it less likely to leach into the environment.

The overarching goal of this research is to move away from the model of replacing one hazardous chemical with another, often unregulated, substitute. Instead, the focus is on lifecycle assessment and designing materials that are safe, effective, and sustainable from production to disposal.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and distinguish TDCPP from structurally similar organophosphate flame retardants (OPFRs) in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC/MS) with isomer-specific columns to resolve co-eluting peaks, as TDCPP is often confused with tris(1-chloro-2-propyl) phosphate (TCPP) due to nomenclature inconsistencies . Confirm identity via high-resolution mass spectrometry (HRMS) and reference standards. Note that commercial TDCPP may contain trace tris(2,3-dichloropropyl) phosphate (CAS 78-43-3) .
  • Key Considerations : Validate analytical methods using certified reference materials and account for matrix effects in dust or sediment samples .

Q. What are the primary mechanisms of TDCPP-induced neurotoxicity in in vitro models?

  • Experimental Design : Expose neuronal cell lines (e.g., PC12 cells) to TDCPP at environmentally relevant concentrations (0.1–50 µM). Measure acetylcholine esterase (AChE) inhibition, oxidative stress markers (e.g., ROS, glutathione depletion), and mitochondrial dysfunction via fluorometric assays .
  • Data Interpretation : Compare results to organophosphate pesticides (e.g., chlorpyrifos) to assess relative potency. Dose-response curves should account for metabolite activity (e.g., bis(1,3-dichloro-2-propyl) phosphate) .

Q. What standardized protocols exist for quantifying TDCPP in polyurethane foam matrices?

  • Extraction : Use Soxhlet extraction with acetone/hexane (1:1 v/v) or ultrasonication with dichloromethane. Cleanup via silica gel chromatography to remove lipids .
  • Quantification : Employ GC/MS with electron capture negative ionization (ECNI) for enhanced sensitivity. Report limits of detection (LOD) ≤0.1 ng/g .

Advanced Research Questions

Q. How can contradictory data on TDCPP’s endocrine disruption potential be resolved across studies?

  • Analysis Framework :

  • Compare in vitro (e.g., ER/AR reporter gene assays) and in vivo (e.g., rodent uterotrophic assays) outcomes, noting species-specific metabolic activation .
  • Evaluate dose-response non-monotonicity: Low-dose effects (≤1 µM) may differ from high-dose toxicity due to receptor saturation .
    • Confounding Factors : Address matrix effects in human urine studies (e.g., variability in BDCPP metabolite quantification due to plastic collection cups) .

Q. What methodologies best assess TDCPP’s phase-specific distribution in airborne particulate matter?

  • Sampling : Cascade impactors fractionate particles by size (e.g., 0.1–10 µm). TDCPP predominantly partitions to ultrafine particles (MMAD ≤1 µm) in indoor air .
  • Analytical Challenges : Differentiate TDCPP from tris(2-chloroethyl) phosphate (TCEP) using ion ratio monitoring (m/z 125 vs. 99) in GC/MS .

Q. How can isomer-specific toxicokinetics of TDCPP be modeled to refine exposure risk assessments?

  • Advanced Techniques :

  • Use chiral columns to separate TDCPP isomers and quantify enantiomer-specific bioaccumulation in fish models .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict isomer metabolism rates and tissue partitioning .
    • Data Integration : Cross-reference in silico predictions (e.g., SPARC software) with in vitro hepatic microsomal assays to validate metabolic pathways .

Regulatory and Environmental Research

Q. How do regulatory limits for TDCPP under EU REACH influence experimental design for hazard characterization?

  • Compliance Testing : Align in vivo studies with OECD guidelines (e.g., TG 407 for subchronic toxicity). Focus on endpoints prioritized by regulators: reproductive toxicity (sperm motility reduction) and carcinogenicity (California Prop 65 listing) .
  • Exposure Pathways : Prioritize dust ingestion and dermal absorption in risk models, as TDCPP’s semivolatile nature limits inhalation in non-occupational settings .

Q. What analytical strategies detect TDCPP transformation products in wastewater treatment plants (WWTPs)?

  • Sample Preparation : Solid-phase extraction (SPE) using XAD resins, followed by LC-ESI-MS/MS to identify chlorinated metabolites (e.g., bis(1,3-dichloro-2-propyl) phosphate) .
  • Degradation Studies : Use activated sludge inocula under aerobic/anaerobic conditions to track TDCPP persistence (half-life >50 days in aerobic systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.